fibroglycan
Description
Properties
CAS No. |
149769-25-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Synonyms |
fibroglycan |
Origin of Product |
United States |
Molecular Architecture and Structure Function Relationships of Fibroglycan
Core Protein Domains and Functional Contributions
Extracellular Domain: Ligand Binding and Interaction Modalities
The extracellular domain of fibroglycan is the most variable region among the syndecan family members, apart from the glycosaminoglycan attachment sites. This domain is the primary site for the attachment of heparan sulfate (B86663) chains, which are critical for its function uni-freiburg.de. The heparan sulfate chains, and potentially the core protein itself, interact with a wide variety of extracellular ligands, including growth factors (such as fibroblast growth factors), cytokines, chemokines, and components of the extracellular matrix uni-freiburg.deuni-freiburg.de. These interactions can serve to concentrate ligands at the cell surface, protect them from degradation, or present them to high-affinity signaling receptors, thereby modulating cellular responses uni-freiburg.de. The ability of this compound to bind diverse ligands highlights its role as a co-receptor and a central player in organizing the pericellular environment uni-freiburg.de.
Transmembrane Domain: Membrane Anchorage and Stability
The transmembrane domain of this compound is a hydrophobic segment that spans the lipid bilayer, firmly anchoring the core protein to the cell membrane nih.govuni-freiburg.de. This domain is highly conserved among the syndecan family members, suggesting a common role in membrane integration and potentially in transmitting conformational changes across the membrane nih.gov. The transmembrane domain has also been implicated in the non-covalent homodimerization of this compound, which can be important for its function and signaling.
Cytoplasmic Domain: Intracellular Linkages and Signaling Initiation
The cytoplasmic domain of this compound is located on the intracellular side of the plasma membrane and is also highly conserved within the syndecan family nih.gov. This domain serves as a link to the intracellular environment, interacting with cytoskeletal components and signaling molecules. The cytoplasmic tail contains several conserved serine and tyrosine residues that can be phosphorylated, providing potential sites for regulating this compound's activity and its interactions with intracellular partners. Clustering of this compound through ligand binding or other mechanisms can trigger intracellular signaling cascades, including those that mediate the internalization and lysosomal delivery of bound ligands. This suggests a role for the cytoplasmic domain in initiating downstream cellular responses and regulating the fate of bound molecules.
Glycosaminoglycan Chains: Heparan Sulfate Composition and Functional Diversity
A defining feature of this compound is the presence of covalently attached heparan sulfate (HS) glycosaminoglycan chains nih.govuni-freiburg.de. These linear polysaccharides are composed of repeating disaccharide units and are highly negatively charged due to the presence of sulfate groups. The heparan sulfate chains are the primary mediators of many of this compound's interactions with extracellular ligands uni-freiburg.de.
Heparan Sulfate Attachment Sites and Biosynthesis Initiation
Heparan sulfate chains are attached to specific serine residues within the extracellular domain of the this compound core protein nih.gov. These attachment sites are typically found within characteristic SGXG consensus sequences, often preceded by acidic residues nih.gov. Human this compound/Syndecan-2 has conserved sites for HS modification at amino acid positions 41, 55, and 57 mdpi.com. The biosynthesis of heparan sulfate chains is a complex process that begins in the Golgi apparatus with the addition of a xylose residue to a specific serine residue on the core protein, followed by the sequential addition of other sugar residues and subsequent modification by a battery of enzymes.
| Potential Glycosaminoglycan Attachment Sites (Human this compound) |
| Serine 41 mdpi.com |
| Serine 55 mdpi.com |
| Serine 57 mdpi.com |
Table 2: Potential Heparan Sulfate Attachment Sites on Human this compound
Sulfation Patterns and Their Impact on Ligand Specificity
Following the initial polymerization of the heparan sulfate chain precursor, the chain undergoes extensive and variable modification, most notably through sulfation at various positions. This process is carried out by specific sulfotransferases and results in highly heterogeneous sulfation patterns along the HS chains. These variations in sulfation are crucial for the functional diversity of heparan sulfate, as they create specific binding sites for different ligands uni-freiburg.de. Proteins that bind to HS often show preference for regions with specific sulfation patterns, typically those that are more highly sulfated. The fine structure and sulfation pattern of the heparan sulfate chains on this compound can therefore dictate which ligands it binds and the affinity of these interactions, influencing processes such as growth factor signaling and cell adhesion uni-freiburg.de. Experimental inhibition of proteoglycan sulfation has been shown to reduce the binding of growth factors like aFGF, highlighting the importance of sulfation for ligand interaction.
Glycosaminoglycan Conformation and Flexibility
This compound, also known as Syndecan-2 (SDC2), is a transmembrane proteoglycan primarily substituted with heparan sulfate (HS) glycosaminoglycan (GAG) chains on its extracellular domain nih.govnih.govuni.lunih.gov. These GAG chains are linear, highly negatively charged polysaccharides composed of repeating disaccharide units, primarily consisting of uronic acid (either D-glucuronic acid (GlcA) or L-iduronic acid (IdoA)) and an amino sugar (N-acetylglucosamine (GlcNAc) or N-sulfoglucosamine (GlcNS)) nih.govnih.govglycosmos.orgsdsc.edu. The conformation and flexibility of these attached GAG chains are critical determinants of this compound's ability to interact with a diverse array of protein ligands and thus mediate various biological processes, including cell adhesion and signaling nih.govsdsc.edunih.govglycosmos.org.
The conformational flexibility of HS chains is significantly influenced by the presence and proportion of IdoA residues and their sulfation patterns nih.govsdsc.edumdpi.comuni.lu. Unlike GlcA, which predominantly exists in a relatively rigid chair conformation, IdoA residues are conformationally more flexible and can adopt multiple low-energy conformers, including the chair and the skew-boat forms uni.lunih.govchemeurope.comusbio.net. The epimerization of GlcA to IdoA, catalyzed by glucuronyl C5-epimerase, increases the flexibility of the HS chain nih.govmdpi.com. This conformational plasticity of IdoA-containing regions is thought to be particularly important for the ability of HS to bind to a wide range of protein targets with varying binding site topographies uni.lunih.gov.
The high charge density contributed by sulfate groups and carboxyl groups further enhances the capacity of GAGs to engage in electrostatic interactions with basic amino acid residues on proteins sdsc.edu. The specific pattern of sulfation, along with the arrangement of GlcA and IdoA residues, creates diverse binding sites along the GAG chain, contributing to the specificity of protein interactions despite the inherent flexibility nih.govsdsc.edunih.gov.
The manner in which GAG chains are immobilized also impacts their conformational flexibility and, consequently, their protein binding affinity uni-freiburg.de. In their native state on proteoglycans like this compound, GAG chains are typically attached at a single point to the core protein, allowing them a degree of conformational freedom to interact with protein ligands uni-freiburg.de. This single-point attachment and the inherent flexibility of the GAG backbone, particularly in regions rich in IdoA, enable high-affinity electrostatic interactions and facilitate the formation of specific protein-GAG complexes uni-freiburg.de.
Understanding the intricate relationship between GAG conformation, flexibility, and sulfation patterns on this compound is crucial for deciphering its diverse biological functions and its roles in processes such as cell signaling, adhesion, and migration nih.govglycosmos.org. The structural heterogeneity and dynamic nature of the HS chains allow this compound to act as a versatile co-receptor and scaffold at the cell surface, modulating the activity and localization of numerous protein ligands nih.govnih.govglycosmos.org.
While specific quantitative data tables detailing the conformational angles or flexibility measurements directly from the provided snippets are not available in a format suitable for direct tabular presentation here (they are often presented as graphs or simulation outputs in the source), the research findings highlight the dynamic nature of this compound's GAG chains. For instance, molecular dynamics simulations have demonstrated the fluctuations of both the protein residues and the GAG chains over time, illustrating their inherent flexibility nih.govnih.gov. The differential behavior observed between GAG chains at different attachment sites or between different syndecan family members in these simulations underscores the complexity of GAG conformational dynamics and their context-dependent influence on proteoglycan structure and function nih.gov.
Cellular and Subcellular Dynamics of Fibroglycan
Cellular Localization and Distribution
Fibroglycan exhibits a distinct distribution pattern across different cell types and developmental stages, highlighting its specific roles in various biological processes.
Predominant Expression in Mesenchymal Cell Lineages
This compound is predominantly expressed in mesenchymal cells. researchgate.netnih.govmdpi.combiologists.com Studies in mouse embryos have shown that this compound is found exclusively on mesenchymal cells, which are considered precursors of hard and connective tissue cells. researchgate.netnih.govbiologists.com This expression pattern is in contrast to Syndecan-1, which is primarily detected in epithelial cells. researchgate.netnih.govbiologists.com In situ hybridization analyses have confirmed that mesenchymal cells are the major source of this compound production at the transcriptional level. researchgate.netnih.govwikigenes.org this compound is also reported in fibroblasts and endothelial cells. whiterose.ac.ukfrontiersin.org
Spatiotemporal Expression Patterns during Embryonic Development
The expression of this compound follows unique and developmentally regulated patterns during embryonic development. researchgate.netnih.gov Its expression is weak in the early embryo, increases significantly during the morphogenetic phase and at the time of cell lineage differentiation, and persists in structures like the perichondrium, periosteum, and connective tissue cells. researchgate.netnih.govbiologists.comwikigenes.org High levels of this compound are observed in areas of intense morphogenetic activity, such as epithelial-mesenchymal interfaces and prechondrogenic and preosteogenic mesenchymal condensations, where significant cell-cell and cell-matrix interactions occur. researchgate.netnih.govbiologists.com For example, in the developing lung, this compound is mainly expressed in the mesenchymal cells surrounding the epithelial stalks and branches. researchgate.net
Differential Expression across Various Tissue Types and Cell States
Beyond embryonic development, this compound shows differential expression across various adult tissue types and cell states. glycoforum.gr.jpbiologists.comfrontiersin.org While primarily associated with mesenchymal cells, it has also been reported in endothelial cells, neuronal cells, and fibroblasts in adult tissues. glycoforum.gr.jpwhiterose.ac.ukfrontiersin.org In vascular endothelial cells, Syndecan-1, -2, and -4 are mainly observed between cells and on the basement membrane side. mdpi.comglycoforum.gr.jp In the cornea, Syndecan-2 is expressed in vascular endothelium and is involved in angiogenic sprouting during development. frontiersin.org this compound expression can also vary in different cellular states, such as activated human macrophages, where it is expressed as a 48-kDa cell surface HSPG. wikigenes.org Hepatocytes also synthesize this compound. mdpi.com
Membrane Trafficking and Dynamic Regulation
This compound's function is dynamically regulated by its movement to and from the cell surface through various membrane trafficking pathways.
Endocytosis and Internalization Mechanisms
Cell surface proteoglycans, including syndecans, can undergo endocytosis, a process crucial for regulating their presence on the cell surface and influencing downstream signaling. jamdsr.comannualreviews.orghelsinki.fi Internalization of cell surface proteoglycans and their bound ligands can occur through both clathrin-dependent and clathrin-independent mechanisms. whiterose.ac.ukannualreviews.orgnih.gov While Syndecan-4 internalization has been reported to involve both caveolin and clathrin endocytic mechanisms, studies on the internalization of proteoglycan-binding ligands suggest a clathrin- and caveolin-independent pathway that is dependent on dynamin and flotillin-1. whiterose.ac.ukannualreviews.orgnih.gov This proteoglycan-dependent pathway leads to the association of ligands with flotillin-1-positive vesicles and trafficking to late endosomes, a route distinct from clathrin-mediated endocytosis. nih.gov Syndecan-1 has been shown to undergo endocytosis following ligand binding and clustering, requiring association with detergent-insoluble membrane rafts and subsequent actin and tyrosine kinase-dependent internalization. helsinki.fi The cytoplasmic domain of syndecans, particularly conserved regions, is implicated in trafficking. nih.govroyalsocietypublishing.orgfrontiersin.org For example, the C1 region of Syndecan-1 appears to promote endocytosis from membrane rafts through the involvement of ERK and phosphorylation by Src. royalsocietypublishing.org AP2A2, an adaptor molecule involved in cargo endocytosis, has been shown to mediate the endocytosis of the Syndecan-2 co-receptor CXCR2 and coordinates intracellular trafficking with ARF6. frontiersin.org
Recycling Pathways and Surface Presentation
Following internalization, this compound and its bound ligands can be trafficked through recycling pathways, leading to their re-presentation on the cell surface. While some internalized proteoglycans and ligands are directed towards degradation in lysosomes, a substantial proportion can be internalized into endosomal compartments and subsequently recycled back to the cell surface. annualreviews.orgnih.gov Syndecan receptor recycling has been reported to occur in a Rab11 and Arf6-dependent manner, pathways also involved in integrin recycling. whiterose.ac.uk Interfering with the interaction between the PDZ cytoplasmic-binding domain of syntenin and Syndecan-2 can alter cell surface recycling and dynamics. whiterose.ac.uk This interaction, requiring both PDZ1 and PDZ2 domains of syntenin to bind PIP2 and syndecans respectively, can lead to the accumulation of both syndecan and β1 integrin in the perinuclear compartment, suggesting co-localization in vesicles and regulation of post-internalization trafficking. whiterose.ac.uk
Association with Lipid Rafts and Membrane Microdomains
This compound, also known as Syndecan-2 (SDC2), is a transmembrane heparan sulfate (B86663) proteoglycan that is an integral component of the cell membrane badd-cao.netneobioscience.comgenecards.org. As a member of the syndecan family, this compound possesses a transmembrane domain that plays a crucial role in its cellular localization and function researchgate.netnih.gov. This transmembrane domain is believed to facilitate the targeting of syndecans, including this compound, to specific membrane microdomains, such as lipid rafts researchgate.netnih.gov.
Research indicates that the transmembrane domains of both syndecan-2 and syndecan-4 are sufficient to induce oligomerization of these proteoglycans within the cell membrane nih.gov. This oligomerization is considered essential for the proper functioning of these proteoglycans and may contribute to their organization within discrete membrane compartments nih.gov.
Biosynthesis, Post Translational Modifications, and Proteolytic Processing of Fibroglycan
Transcriptional and Translational Control Mechanisms
The expression of the SDC2 gene, encoding the fibroglycan core protein, is subject to fine-tuning at both the transcriptional and translational levels. This regulation contributes to the specific spatial and temporal expression patterns observed during development and in various physiological and pathological conditions.
Gene Expression Regulation in Response to Growth Factors and Cytokines
The expression of syndecans, including this compound (syndecan-2), is modulated by various growth factors and cytokines. For instance, studies have shown that transforming growth factor-beta 1 (TGF-β1) and interleukin-1 beta (IL-1β) can upregulate syndecan-2 mRNA levels in cultured human periodontal ligament cells. nih.gov In contrast, syndecan-1 expression in the same cells showed different responses to these factors and was also influenced by basic fibroblast growth factor (bFGF) and platelet-derived growth factor-BB (PDGF-BB). nih.gov Activated human macrophages have been shown to express syndecan-2 (this compound) as a result of de novo RNA and protein synthesis, indicating regulation in response to cellular activation signals. wikigenes.orgnih.gov The expression patterns of syndecans during embryonic development are specific and highly regulated, often spatially and temporally coordinated with the expression of heparan sulfate-binding cytokines and matrix components. nih.govbiologists.com TGF-β-like cytokines may also affect the expression of this compound in chondrogenic and osteogenic cells. biologists.com
Hormonal and Environmental Modulators of Expression
Beyond growth factors and cytokines, other factors can influence this compound expression. Cell density has been shown to affect syndecan and this compound mRNA levels in vascular smooth muscle cells, indicating a potential environmental modulation of expression. nih.gov While specific hormonal modulators of this compound expression are not extensively detailed in the provided context, the differential regulation observed in response to various external cues highlights the sensitivity of SDC2 gene expression to the cellular microenvironment.
Glycosaminoglycan Biosynthesis and Remodeling
A critical aspect of this compound maturation is the biosynthesis and modification of its heparan sulfate (B86663) chains. This process occurs in the Golgi apparatus and involves a coordinated action of numerous enzymes. pnas.orgnih.gov
Heparan sulfate biosynthesis begins with the formation of a common tetrasaccharide linker region attached to a serine residue on the core protein. mdpi.comnih.govwikipedia.org This is followed by the polymerization of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA). nih.govwikipedia.orgmdpi.com
Enzymes Involved in Heparan Sulfate Chain Elongation and Modification
The elongation of the HS chain is primarily carried out by a complex of two glycosyltransferases, EXT1 and EXT2. nih.govmdpi.comresearchgate.net These enzymes catalyze the alternating addition of GlcA and GlcNAc residues to the growing polysaccharide chain. nih.govmdpi.com While both EXT1 and EXT2 have glycosyltransferase activity, EXT2 appears to enhance the activity of EXT1, and in vivo, they seem to have distinct, non-substitutable functions. mdpi.com
Following chain elongation, the nascent HS polymer undergoes extensive modification by a suite of enzymes, collectively sometimes referred to as a "heparanosome". nih.govfrontiersin.org These modifications introduce structural diversity and create specific binding sites for protein ligands. The initial modification involves N-deacetylation and N-sulfation of GlcNAc residues, catalyzed by a family of N-deacetylase/N-sulfotransferases (NDSTs), of which there are four isoforms in mammals (NDST1-4). pnas.orgnih.govnih.govfrontiersin.org This step is crucial as subsequent modifications primarily occur in these N-sulfated regions. nih.govnih.govfrontiersin.org
Other modifying enzymes include:
C5-epimerase (GLCE): Converts GlcA residues to iduronic acid (IdoA). wikipedia.orgnih.govfrontiersin.org This enzyme requires an N-sulfated glucosamine (B1671600) residue upstream of the GlcA substrate. oup.com
O-sulfotransferases: Add sulfate groups to various positions on the sugar residues. These include:
2-O-sulfotransferase (2-OST): Sulfates IdoA residues, and less commonly GlcA, at the C2 position. wikipedia.orgnih.govfrontiersin.org 2-O-sulfation of IdoA prevents its epimerization back to GlcA. nih.gov
6-O-sulfotransferases (6-OSTs): Add sulfate groups to the C6 position of glucosamine residues. There are three isoforms (6OST1-3). nih.govnih.govfrontiersin.org
3-O-sulfotransferases (3-OSTs): Add sulfate groups to the C3 position of glucosamine residues. This is a less common but functionally significant modification, with seven isoforms (3OST1-7). nih.govnih.govfrontiersin.org
Extracellular enzymes, such as the SULF family (SULF1 and SULF2), can further modify the HS chains by selectively removing 6-O-sulfate groups, influencing the binding of growth factors and regulating signaling. mdpi.commdpi.comresearchopenworld.comashpublications.org Heparanase is another extracellular enzyme that cleaves HS chains, generating smaller fragments. mdpi.comresearchopenworld.com
Regulation of Sulfation and Epimerization
The precise pattern of sulfation and epimerization is tightly regulated, contributing significantly to the functional specificity of HS chains and their interactions with ligands. nih.govoup.comnih.gov This regulation is not fully understood but involves the coordinated action and localization of the biosynthetic enzymes within the Golgi. pnas.orgnih.govnih.gov
The regulation of sulfation and epimerization is crucial for creating specific binding sites required for interactions with various proteins, including growth factors and cytokines. mdpi.comnih.govashpublications.org The differential expression and activity of the sulfotransferases and the C5-epimerase in different cell types and conditions lead to the production of structurally diverse HS chains with distinct ligand-binding properties. frontiersin.orgoup.comnih.gov
Data on the influence of EXT1 and EXT2 expression on NDST1 and HS sulfation:
| Enzyme Overexpressed | NDST1 Expression | NDST1 N-glycosylation | HS Sulfation |
| EXT2 | Enhanced | Increased | Elevated |
| EXT1 | Opposite effects | Not specified | Opposite effects |
| Control (HEK 293 cells) | Baseline | Baseline | Baseline |
Post-Translational Modifications of the Core Protein
In addition to the glycosaminoglycan chains, the this compound core protein itself undergoes post-translational modifications (PTMs). PTMs are covalent changes to a protein that occur after or during protein biosynthesis and can significantly impact protein function, stability, localization, and interactions. wikipedia.orgabcam.comthermofisher.com
While the specific PTMs of the this compound core protein (Syndecan-2) are not as extensively detailed as the HS modifications in the provided search results, general types of PTMs that can occur on proteoglycan core proteins and other membrane proteins include:
Glycosylation: Beyond the attachment of GAG chains, core proteins can undergo N-linked or O-linked glycosylation with various oligosaccharides, which can affect protein folding, stability, and trafficking. wikipedia.orgthermofisher.com
Proteolytic Processing: Proteolytic cleavage of the core protein can occur, leading to shedding of the extracellular domain. nih.govahajournals.org This shedding can be mediated by various proteases, such as matrix metalloproteinases (MMPs) and can be influenced by other factors like heparanase. nih.gov Shedding of the extracellular domain can alter the function of the proteoglycan, converting it from a cell surface receptor to a soluble molecule. nih.govahajournals.org
Lipidation: The addition of lipid molecules can target proteins to the cell membrane. wikipedia.orgabcam.com
Disulfide Bond Formation: Formation of disulfide bonds between cysteine residues is important for protein folding and stability. wikipedia.org
The functional consequences of core protein PTMs on this compound include influencing its localization, its ability to interact with other proteins, and its eventual fate, such as shedding from the cell surface. Proteolytic processing, in particular, is a key mechanism for regulating the availability of the cell surface proteoglycan and generating soluble forms that can have distinct activities. nih.govahajournals.org
Glycosylation beyond Heparan Sulfate
While heparan sulfate is a characteristic modification of this compound and other syndecans, these proteoglycans can also carry other types of glycosaminoglycans and glycans. This compound (Syndecan-2) is O-glycosylated with core 1 or possibly core 8 glycans. rsc.org In addition to heparan sulfate, chondroitin (B13769445) sulfate (CS) chains may also be present on this compound. rsc.org The presence of CS addition sites on syndecans has been noted, indicating the potential for such modifications. nih.gov The variation in glycosylation patterns, including the presence of different glycosaminoglycan types and their sulfation patterns, contributes to the structural and functional heterogeneity of proteoglycans. idrblab.net For instance, other proteoglycans like betaglycan (B1177637) can be dually modified with both CS and HS chains, influencing their interactions with various ligands. sciforum.net
Other Enzymatic Modifications and Their Functional Consequences
Beyond glycosaminoglycan attachment, the this compound core protein and its attached chains can undergo further enzymatic modifications that impact its function. Phosphorylation of serine residues has been observed on this compound, with phosphoserine detected at positions 115 and 187 in human Syndecan-2. rsc.org These phosphorylation events, potentially mediated by enzymes like FAM20C, can have functional consequences, although the specific roles of these modifications on this compound require further detailed research. rsc.org
The glycosaminoglycan chains themselves are subject to extensive enzymatic modification, particularly the HS chains. Enzymes such as heparanases and sulfatases (Sulfs) modify the structure and sulfation patterns of HS chains after their initial biosynthesis. nih.govnih.govwikipedia.orgnih.govlgmpharma.comwikipedia.org Heparanase is an endo-β-glucuronidase that cleaves HS chains, generating smaller fragments. nih.govguidetopharmacology.org Sulfatases, specifically the Sulf family of extracellular 6-O-endosulfatases, catalyze the removal of 6-O-sulfate groups from specific disaccharide units within HS chains. wikipedia.orglgmpharma.com These modifications to the HS chains can dramatically alter their binding affinity for protein ligands, including growth factors, cytokines, and chemokines, thereby modulating their bioavailability and signaling capabilities. nih.govnih.govnih.govlgmpharma.comwikipedia.orgnih.gov For example, changes in the sulfation pattern of HS can affect ligand binding and subsequent cellular signaling mediated by HS. nih.gov The activity of these modifying enzymes is crucial for regulating the functional interactions of this compound at the cell surface and in the extracellular matrix. nih.govwikipedia.orgnih.govwikipedia.org
Proteolytic Shedding and Functional Implications
This compound, like other syndecans, undergoes proteolytic shedding of its extracellular domain, a process that releases soluble forms of the proteoglycan and is a key regulatory mechanism. nih.govalfa-chemistry.comnih.govresearchgate.netnih.govnih.gov
Mechanisms of Ectodomain Cleavage and Soluble this compound Generation
Ectodomain shedding involves the proteolytic cleavage of the this compound core protein near the plasma membrane. nih.govresearchgate.net This process is primarily mediated by enzymes from the metzincin family, which includes matrix metalloproteinases (MMPs) and A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS). nih.govwikipedia.org Specific MMPs, such as MMP-7 and MMP-9, have been implicated in the shedding of syndecans. nih.govguidetomalariapharmacology.org This cleavage event liberates the extracellular domain as a soluble fragment, while a remnant fragment containing the transmembrane and cytoplasmic domains remains associated with the cell membrane. researchgate.netnih.gov Shedding can occur constitutively but is often accelerated by various physiological and pathological stimuli, including inflammatory signals. nih.govguidetomalariapharmacology.org The core protein can potentially undergo further processing by intramembrane enzymatic cleavage. nih.gov
Role of Shedding in Ligand Release and Receptor Turnover
Shedding of the this compound ectodomain has significant functional consequences, particularly in regulating interactions with extracellular ligands and modulating cell surface receptor presentation. The soluble ectodomain retains the ability to bind various ligands that interact with the cell surface this compound. nih.govnih.govnih.gov By releasing the ligand-bound ectodomain from the cell surface, shedding can lead to the local release of these ligands, affecting their diffusion and availability to other receptors. nih.govnih.gov
Furthermore, shedding reduces the density of full-length this compound on the cell surface, thereby modulating the cell's responsiveness to ligands that require this compound as a co-receptor. alfa-chemistry.comnih.gov This process is a mechanism for rapid modulation of intracellular signaling responses by reducing the number of surface receptors. nih.gov Shedding is thus involved in the turnover of cell surface proteoglycans and can dynamically alter the cell's interaction landscape with its environment. alfa-chemistry.com
Bioactivity of Soluble this compound Fragments
The soluble this compound ectodomain and potentially fragments of its glycosaminoglycan chains are not merely inert byproducts of shedding but can possess distinct bioactivities. nih.govalfa-chemistry.comnih.govresearchgate.netciteab.comguidetopharmacology.org Soluble syndecan ectodomains can act as competitors for the binding of ligands to cell surface proteoglycans, thereby inhibiting interactions at the cell surface. alfa-chemistry.comguidetopharmacology.org For instance, soluble syndecan, glypican, and this compound have been shown to block the restoration of FGFR binding induced by heparan sulfate in cells deficient in cell surface HSPGs. nih.gov Soluble heparin and HS can also inhibit the binding of FGF2 to its receptors and HSPGs on cell surfaces. nih.gov
Regulation of Fibroglycan Expression and Cellular Context
Influence of Soluble Factors
The expression of fibroglycan can be modulated by a variety of soluble factors present in the cellular environment, including growth factors and inflammatory mediators.
Growth Factors (e.g., TGF-β, FGFs, PDGF, Angiotensin II)
Growth factors play a significant role in regulating this compound expression. Transforming Growth Factor-beta (TGF-β) has been shown to increase this compound mRNA levels. nih.gov In contrast, other growth factors such as Platelet-Derived Growth Factor (PDGF) and Angiotensin II have been observed to either decrease or have no effect on this compound mRNA levels in certain cell types, such as vascular smooth muscle cells. nih.gov Basic fibroblast growth factor (FGF-2) has also been reported not to alter the expression of this compound in vascular smooth muscle cells. nih.gov However, heparan sulfate (B86663) proteoglycans (HSPGs), including this compound, are known to stabilize and sequester FGFs, facilitating their interaction with fibroblast growth factor receptors (FGFRs). researchgate.net Angiotensin II, a key component of the renin-angiotensin-aldosterone system, can also influence this compound expression, and its fibrogenic effects are linked to the activation of TGF-β1 signaling. d-nb.info
Inflammatory Mediators and Cytokines
Inflammatory mediators and cytokines can also impact this compound expression. While specific details on the direct regulation of this compound by a wide range of inflammatory mediators were not extensively detailed in the search results, it is known that inflammatory responses involve the coordinated regulation of various cytokines and other proteins. nih.gov Pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, are primarily produced by activated macrophages and play a role in up-regulating inflammatory reactions. sinobiological.comthermofisher.com These mediators can influence the cellular environment and potentially indirectly affect this compound expression. Macrophage activation is associated with changes in the expression of sulfated proteoglycans. ahajournals.org
Regulation by Cellular Interactions and Environment
Cellular interactions and the surrounding environment contribute to the regulation of this compound expression.
Cell Density Effects on this compound mRNA Levels
Cell density has been shown to influence this compound mRNA levels. Studies in vascular smooth muscle cells have demonstrated that this compound mRNA levels vary as a function of cell density. nih.govresearchgate.netcapes.gov.br This suggests that cell-cell contact or factors released at different cell densities can modulate this compound expression.
Macrophage-Dependent Regulation of Expression
Macrophages play a significant role in regulating this compound expression, particularly in the context of tissue injury and repair. Activated human macrophages have been shown to inducibly express syndecan-2 (this compound) as a major cell surface HSPG. nih.govdntb.gov.ua This expression is a result of de novo RNA and protein synthesis in activated macrophages. nih.gov Macrophages are involved in regulating tissue growth and angiogenesis through the release of heparin-binding growth factors like FGF, and the inducible expression of this compound on their surface can regulate the action of these growth factors. nih.gov
Extracellular Matrix Composition as a Regulatory Cue
The composition of the extracellular matrix (ECM) can act as a regulatory cue for proteoglycan expression, including potentially this compound. Proteoglycans are important components of the ECM and play a role in matrix biology. nih.gov Changes in the ECM composition, such as during liver fibrosis, are associated with alterations in the amount of proteoglycans like this compound and syndecan-1. mdpi.com TGF-β1, a key mediator of fibrogenesis and ECM deposition, has been shown to differentially regulate the expression of other proteoglycans like biglycan (B1168362) and decorin in fibroblasts. nih.govplos.org While direct evidence from the search results explicitly detailing how ECM composition directly regulates this compound expression was limited, the interplay between ECM components, growth factors, and proteoglycans suggests a complex regulatory network.
Mechanistic Roles of Fibroglycan in Biological Processes
Regulation of Cell Adhesion and Migration
Fibroglycan is a key modulator of cellular adhesion and migration, processes fundamental to development, wound healing, and other physiological events. ontosight.aiassaygenie.com Its involvement stems from its capacity to interact with both cell surface molecules and components of the extracellular matrix. ontosight.ai
Mediation of Cell-Cell and Cell-Extracellular Matrix Interactions
This compound mediates interactions between cells and their environment through its heparan sulfate (B86663) chains and core protein. ontosight.ai These interactions are crucial for establishing and maintaining tissue structure and function. This compound is particularly abundant in areas of high morphogenetic activity where intense cell-cell and cell-matrix interactions occur, such as at epithelial-mesenchymal interfaces and in mesenchymal condensations. biologists.comresearchgate.netnih.gov Along with other cell surface proteoglycans, this compound contributes to modulating cell adhesion and motility by interacting with ECM components like laminin (B1169045) and fibronectin. nih.govbiologists.com Studies have shown that cells lacking glycosaminoglycan synthesis exhibit abnormal adhesion to fibronectin, highlighting the importance of proteoglycans like this compound in these interactions. biologists.com
Influence on Cell Spreading and Motility
This compound influences cell spreading and motility, processes essential for cell migration and tissue remodeling. ontosight.aiassaygenie.comnih.gov While syndecan-4 has been extensively studied for its role in focal adhesion assembly and cell spreading, this compound (syndecan-2) has also been implicated in matrix assembly and has important functions in processes involving cell motility, such as the formation of dendritic spines in neurons. nih.gov Syndecans in general are localized to cellular sites involved in adhesion and motility, including cell protrusions and growth cones. helsinki.fi The ability of this compound to interact with ECM proteins and potentially cooperate with integrins through intracellular signals contributes to its influence on cell behavior, including adhesion and migration. nih.gov
Involvement in Tissue Development and Morphogenesis
This compound plays a critical role in tissue development and morphogenesis, the biological process by which cells, tissues, and organisms develop their shape. biologists.comresearchgate.netwikipedia.org Its expression patterns during embryonic development are highly regulated and often distinct from those in adult tissues, suggesting a specific role in developmental processes. biologists.comresearchgate.netnih.gov
Contribution to Epithelial-Mesenchymal Interactions
Epithelial-mesenchymal interactions are fundamental to the development of many organs, involving complex signaling and physical interactions between epithelial and mesenchymal tissues. This compound is found at the interfaces between mesenchyme and epithelium during development, but typically not within the embryonic epithelia themselves. biologists.comresearchgate.net This specific localization at the interface suggests a role in mediating the communication and interaction between these two tissue types that are essential for proper organ formation. biologists.comresearchgate.net For example, during lung development, this compound is detectable in the mesenchymal tissues and at the interfaces between mesenchyme and the branching lung epithelium. biologists.com
Roles in Mesenchymal Condensations (e.g., prechondrogenic, preosteogenic)
Mesenchymal condensation is an early and crucial step in the development of cartilage and bone, where mesenchymal cells aggregate tightly before differentiating. nih.govnih.gov this compound is particularly abundant in prechondrogenic and preosteogenic mesenchymal condensations, areas known for intense cell-cell and cell-matrix interactions. biologists.comresearchgate.netnih.gov Its expression is weak in the early embryo but increases significantly during the morphogenetic phase and at the time of cell lineage differentiation, persisting in tissues like the perichondrium and periosteum. biologists.comresearchgate.netnih.gov This expression pattern strongly suggests that this compound is involved in the cellular aggregation and differentiation processes that occur during mesenchymal condensation. biologists.comresearchgate.net
Modulation of Branching Morphogenesis (e.g., lung development)
Branching morphogenesis is a repetitive process of epithelial budding and branching that gives rise to the branched structures of organs like the lungs, kidneys, and salivary glands. frontiersin.org This process requires continuous crosstalk between the epithelium and the underlying mesenchyme. mdpi.com While other signaling pathways like FGF and Hedgehog are known to be critical for lung branching morphogenesis, the presence of this compound in the peribronchial mesenchyme and at the interface with the branching lung epithelium suggests a modulatory role in this process. biologists.comfrontiersin.orgmdpi.com Overlapping distributions of this compound and integrins in the mesenchyme during lung development suggest potential cooperative functions in matrix receptor activities that could influence lung development. biologists.com
Data Table: this compound Expression in Mouse Embryonic Tissues
| Tissue/Structure | Developmental Stage (approx.) | This compound Expression Level | Localization | Citation |
| Early embryo | Before day 10 | Weak | Not specified | biologists.comresearchgate.netnih.gov |
| Sclerotome | Day 11-13 | Weakly positive | Sclerotome | biologists.com |
| Prechondrogenic condensations | After day 13 | Abundant | Rudiments of skeletal structures (vertebrae, ribs) | biologists.comresearchgate.netnih.gov |
| Preosteogenic mesenchymal condensations | Morphogenetic phase | Abundant | Sites of hard and connective tissue precursors | biologists.comresearchgate.netnih.gov |
| Perichondrium | Differentiating cartilage | Persists | Perichondrium | biologists.comresearchgate.netnih.gov |
| Periosteum | Later stages | Persists | Periosteum | biologists.comresearchgate.netnih.gov |
| Connective tissue cells | Later stages | Persists | Connective tissue | biologists.comresearchgate.netnih.gov |
| Epithelia | Embryonic stages | Undetectable/No expression | Epithelial tissues | biologists.comresearchgate.netnih.gov |
| Muscle cells | Embryonic stages | Undetectable/No expression | Muscle tissues | biologists.comresearchgate.netnih.gov |
| Peribronchial mesenchyme | 13-day embryo | Strong signals | Mesenchyme surrounding branching lung epithelium | biologists.com |
| Mesenchyme of the gut | 13-day embryo | Strong signals | Mesenchyme of the gut | biologists.com |
| Mesenchyme of the digits | 13-day embryo | Strong signals | Mesenchyme of the digits | biologists.com |
| Mesenchyme around vibrissae | Day 12-17 | Accumulation | Interface with ectoderm, around invaginating buds | researchgate.net |
| Dental sac | Day 15-17 | Strong staining | Dental sac | researchgate.net |
| Flat bone of the jaw | Day 15-17 | Strong staining | Flat bone forming by intramembranous ossification | researchgate.net |
| Adrenal gland medulla | Day 13, 17 | Intense reactions | Medulla of the adrenal gland | biologists.com |
| Peripheral neural ganglia | Day 17 | Intense reactions | Peripheral neural ganglia | researchgate.net |
Functions in Tissue Homeostasis and Repair
This compound, also known as syndecan-2, is a transmembrane heparan sulfate proteoglycan (HSPG) that plays a crucial role in maintaining tissue homeostasis and facilitating repair processes. ontosight.ainih.gov As a member of the syndecan family, it is composed of a core protein and heparan sulfate chains, which enable interactions with a variety of molecules including growth factors, cytokines, and extracellular matrix (ECM) components. ontosight.ai These interactions are fundamental to its involvement in cell adhesion, migration, and signaling, processes essential for tissue development, maintenance, and repair. ontosight.ai this compound is expressed in various cell types, including fibroblasts, epithelial cells, and neuronal cells, and its activity significantly contributes to tissue repair and development through its participation in signal transduction pathways. abcam.com
Role in Wound Healing Processes
This compound is implicated in the dynamic and complex process of wound healing, which involves a coordinated sequence of cellular and molecular events aimed at restoring tissue integrity. ontosight.ainih.govscielo.br Studies have shown that this compound is upregulated during wound healing, highlighting its importance in this process. ontosight.ai Its role in wound healing is linked to its ability to regulate cell migration and tissue repair. ontosight.ai
The process of wound healing involves several phases, including inflammation, granulation tissue formation, proliferation, reepithelialization, and remodeling. nih.gov Fibroblasts, key cellular players in wound healing, migrate into the wound site during the proliferation stage and produce new provisional ECM components like collagen and fibronectin. scielo.brfrontiersin.org The interaction between cells and the ECM is crucial throughout these stages, providing signals that influence cell activities in the wound area. scielo.br
While the specific roles of different syndecans can vary, the syndecan family, including this compound (syndecan-2), is recognized for its involvement in wound healing. researchgate.netnih.govfrontiersin.org For instance, syndecan-1, another member of the family, has been shown to play a role in corneal epithelial homeostasis and wound healing, and its expression changes during the healing process. nih.govnih.gov Similarly, syndecan-4 is known to play a role in fibroblast migration, angiogenesis, and wound healing. nih.gov The distinct expression patterns of this compound and syndecan-1 during embryonic development suggest they may have different functions during tissue morphogenesis and differentiation, which could extend to their roles in repair. nih.govresearchgate.netbiologists.com
Research findings indicate that different HSPGs have multiple functions in keratinocyte migration and differentiation during reepithelialization, a critical step in wound closure. nih.gov this compound's presence on mesenchymal cells, which are precursors to connective tissue cells, and its abundance in areas of high morphogenetic activity where intense cell-cell and cell-matrix interactions occur, further support its potential involvement in the complex cellular interplay during wound repair. nih.govresearchgate.netbiologists.com
Modulation of Extracellular Matrix Assembly and Organization
This compound plays a pivotal role in the deposition and organization of the extracellular matrix, a process crucial for maintaining tissue integrity and structure. matilda.sciencebiologists.comnih.gov The ECM is a complex network of macromolecules, including collagens, elastin, fibronectin, laminins, glycoproteins, proteoglycans, and glycosaminoglycans, whose precise composition and structure vary between tissues. nih.govesi.academy The assembly of this intricate network is a tightly controlled process involving interactions between ECM components and cell surface receptors. biologists.comnih.gov
Studies have demonstrated that this compound (syndecan-2) is a key transmembrane component pivotal in matrix assembly. matilda.sciencebiologists.com Research using Chinese Hamster Ovary (CHO) cells transfected with either full-length this compound or a truncated version lacking a portion of the cytoplasmic domain (S2ΔS) revealed the importance of the cytoplasmic domain in this function. matilda.sciencebiologists.com While cells expressing full-length this compound showed normal matrix assembly, those expressing S2ΔS could not assemble laminin or fibronectin into a fibrillar matrix. matilda.sciencebiologists.com This defect in matrix formation was localized at the cell surface and was not due to issues with synthesis or externalization of ECM components or differences in integrin expression. matilda.sciencebiologists.com The inability of S2ΔS cells to rearrange laminin or fibronectin substrates into fibrils and bind exogenous fibronectin underscored the critical role of the intact this compound cytoplasmic domain in matrix assembly. matilda.sciencebiologists.com These findings suggest a regulatory role for this compound in matrix assembly, working in conjunction with other factors like activated integrins. matilda.sciencebiologists.com
The interaction of proteoglycans with ECM components is complex and can involve both the core protein and the glycosaminoglycan chains. psu.edu The heparan sulfate chains of proteoglycans, including this compound, can bind to various ECM proteins, potentially bridging and augmenting their interactions. psu.edu This modulation of ECM assembly by this compound contributes to the structural integrity and organization of tissues, which is essential for their normal function and repair. matilda.sciencebiologists.comnih.gov
Summary of this compound's Role in Tissue Homeostasis and Repair
| Function | Key Processes Involved | Associated Research Findings |
| Tissue Homeostasis and Repair | Cell adhesion, migration, signaling, tissue development, maintenance, and repair. | Upregulated during wound healing; plays a role in regulating cell migration and tissue repair. ontosight.ai Essential for maintaining corneal homeostasis. researchgate.net Involved in signal transduction pathways critical for tissue repair. abcam.com |
| Wound Healing Processes | Inflammation, granulation tissue formation, proliferation, reepithelialization, remodeling. | Implicated in the complex cellular interplay during wound repair. nih.govresearchgate.netbiologists.com Different HSPGs have multiple functions in keratinocyte migration and differentiation during reepithelialization. nih.gov |
| Extracellular Matrix Assembly and Organization | Deposition and organization of ECM components (laminin, fibronectin), fibril formation. | Pivotal in matrix assembly; requires intact cytoplasmic domain. matilda.sciencebiologists.com Modulates assembly of fibronectin and laminin into a fibrillar matrix. matilda.sciencebiologists.com Can influence interactions between ECM proteins. psu.edu |
Experimental Data on this compound and Matrix Assembly (CHO Cell Transfection)
| Cell Type | This compound Construct | Ability to Assemble Fibrillar Matrix (Laminin/Fibronectin) | Notes |
| CHO-K1 | Endogenous | Yes | Control cell line. biologists.com |
| pcDNA3 | Vector Control | Yes | Control cell line transfected with empty vector. biologists.com |
| CHO + Full-Length S2 | Full-Length SDC2 | Yes | Stable transfection with full-length this compound (Syndecan-2). matilda.sciencebiologists.com |
| CHO + S2ΔS | Truncated SDC2 | No | Stable transfection with this compound lacking C-terminal 14 amino acids. matilda.sciencebiologists.com |
Interactions of Fibroglycan with the Extracellular Microenvironment
Binding to Growth Factors and Cytokines
The heparan sulfate (B86663) chains of fibroglycan act as co-receptors for numerous heparin-binding growth factors and cytokines. This interaction is critical for modulating the signaling activity of these molecules by concentrating them at the cell surface, facilitating their binding to high-affinity signaling receptors, and protecting them from proteolytic degradation.
This compound is a key player in fibroblast growth factor (FGF) signaling. The interaction is primarily mediated by the heparan sulfate glycosaminoglycan chains attached to the this compound core protein. These chains create a binding surface for FGFs, which is a prerequisite for their subsequent interaction with high-affinity FGF receptors (FGFRs). biologists.comupenn.edu
The binding of FGFs, such as FGF-2, to the heparan sulfate chains of this compound is thought to induce a conformational change in the growth factor, which enhances its affinity for the FGFR. biologists.com Furthermore, this binding can lead to the dimerization of FGF molecules, a crucial step in the formation of a stable signaling complex with FGFRs. biologists.com This ternary complex of this compound, FGF, and FGFR is essential for the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and migration. biologists.commdpi.com Research has shown that different syndecans, including this compound (syndecan-2), can potently stimulate FGF-2 signaling. upenn.edu On activated human macrophages, this compound is the major cell surface heparan sulfate proteoglycan and is capable of presenting FGF-2 in a form that can activate receptor-bearing cells. reactome.org
The specific structure of the heparan sulfate chains, including the pattern of sulfation, can influence the selectivity and affinity of FGF binding. nih.gov While there is some overlap in the heparan sulfate binding sites for different FGFs, subtle differences in chain composition can modulate the cellular response to specific FGF family members. nih.gov
| Interaction Aspect | Description | Key Findings |
|---|---|---|
| Role of Heparan Sulfate Chains | Act as primary binding sites for FGFs, facilitating their interaction with high-affinity receptors. | Binding to heparan sulfate is a prerequisite for the formation of a stable FGF-FGFR signaling complex. biologists.comupenn.edu |
| Mechanism of Action | Induces FGF dimerization and conformational changes, enhancing affinity for FGFRs. | Forms a ternary complex (this compound-FGF-FGFR) that initiates downstream signaling. biologists.com |
| Cellular Context | Expressed on various cell types, including macrophages, where it presents FGF-2 to target cells. | Serves as the major heparan sulfate proteoglycan on activated macrophages for FGF-2 binding. reactome.org |
| Specificity | The sulfation patterns of heparan sulfate chains can modulate binding affinity and specificity for different FGFs. | While some binding sites are shared, structural variations in heparan sulfate can lead to differential FGF responses. nih.gov |
This compound also plays a significant role in modulating the activity of other critical growth factors, including Vascular Endothelial Growth Factor (VEGF) and Heparin-Binding Epidermal Growth Factor (HB-EGF). upenn.edu Similar to its interaction with FGFs, the heparan sulfate chains of this compound are instrumental in binding these growth factors.
Studies have demonstrated that this compound on activated human macrophages selectively binds not only to FGF-2 but also to VEGF and HB-EGF. reactome.org This suggests a broader role for this compound in regulating growth factor availability and signaling in the context of inflammation and tissue repair.
In the context of angiogenesis, this compound has been shown to interact specifically with the VEGFA165 isoform. biorxiv.org This interaction is crucial for regulating VEGF-induced vascular permeability. The binding of VEGFA165 to the heparan sulfate chains of this compound facilitates the formation of a signaling complex with the VEGF receptor 2 (VEGFR2). biorxiv.orgnih.gov This complex is then internalized, a process that influences the surface levels of other regulatory molecules and ultimately modulates the permeability response of endothelial cells. biorxiv.org
The interaction with HB-EGF is also dependent on the heparan sulfate chains. reactome.org This binding is important for regulating the mitogenic activity of HB-EGF and its interaction with the epidermal growth factor receptor (EGFR). escholarship.org
This compound is an important regulator of signaling by the Transforming Growth Factor-Beta (TGF-β) family, which has diverse roles in cellular processes, including the deposition of extracellular matrix. nih.govnih.gov The interaction between this compound and TGF-β involves both the heparan sulfate chains and the core protein itself.
Research has shown that the ectodomain of the this compound core protein can directly bind to TGF-β. nih.govnih.gov This direct interaction can promote the binding of TGF-β to its signaling receptors. Overexpression of this compound has been found to increase the levels of type I and type II TGF-β receptors at the cell surface. nih.govnih.gov
Furthermore, this compound has been implicated in modulating TGF-β-mediated cellular responses, such as cell adhesion in fibrosarcoma cells. nih.gov The downregulation of this compound can inhibit TGF-β2-induced Smad2 phosphorylation, a key step in the canonical TGF-β signaling pathway. nih.gov This indicates that this compound is a critical component in the machinery that translates TGF-β signals into cellular actions. The expression of this compound itself can be induced by TGF-β, suggesting a potential feedback loop in the regulation of ECM deposition and fibrosis. nih.govnih.gov
Association with Extracellular Matrix Components
This compound is not only a receptor for soluble signaling molecules but also interacts directly with the structural components of the extracellular matrix. These interactions are vital for the assembly, organization, and stabilization of the ECM, thereby influencing tissue architecture and cell behavior.
This compound plays a pivotal role in the assembly of fibronectin and laminin (B1169045) into a fibrillar matrix. nih.govresearchgate.net This function is crucial for creating a structured extracellular environment that can support cell adhesion, migration, and differentiation.
Studies have shown that the expression of this compound is essential for the proper organization of both fibronectin and laminin matrices. researchgate.netmdpi.com The extracellular domain of this compound is particularly important for regulating the interaction of cells with fibronectin. semanticscholar.org Overexpression of this compound can enhance cell spreading on fibronectin substrates, indicating a direct role in modulating cell-matrix adhesion. semanticscholar.org The cytoplasmic domain of this compound is also critical for its function in matrix assembly, as truncation of this domain impairs the cell's ability to organize fibronectin and laminin fibrils. researchgate.netmdpi.com This suggests that this compound acts as a crucial link between the extracellular matrix and the intracellular cytoskeletal machinery required for matrix remodeling.
This compound is also involved in the organization and stabilization of collagen, the most abundant protein in the extracellular matrix. While the precise molecular details of its role in the initial stages of collagen fibrillogenesis are still being elucidated, its function as a cell surface receptor for collagen and a modulator of cell-collagen interactions is well-established.
Cells expressing this compound have been shown to bind to type I collagen. nih.gov This interaction can influence cell adhesion and migration on collagen substrates. nih.gov Overexpression of this compound can enhance collagen adhesion, a process that is often mediated in cooperation with other cell surface receptors like integrins. nih.gov For instance, this compound has been shown to cooperate with integrin α2β1 to regulate cell adhesion and migration on collagen. nih.gov
| ECM Component | Nature of Interaction | Functional Consequence |
|---|---|---|
| Fibronectin | Binds via the extracellular domain; requires the cytoplasmic domain for proper function. | Pivotal for the assembly of a fibrillar fibronectin matrix; enhances cell adhesion and spreading on fibronectin. researchgate.netsemanticscholar.org |
| Laminin | Involved in the assembly of a laminin matrix. | Contributes to the organization of basement membranes and other laminin-rich structures. researchgate.netmdpi.com |
| Collagen | Binds to collagen (e.g., type I) and cooperates with integrins. | Mediates cell adhesion to collagen; contributes to the stabilization and organization of the collagen matrix. nih.govnih.gov |
Modulation of Enzyme Activity
This compound, also known as Syndecan-2, is a cell surface heparan sulfate proteoglycan that plays a significant role in modulating the activity of various enzymes within the extracellular microenvironment. wikipedia.orgresearchgate.net As a member of the syndecan family, its structure, comprising a core protein with covalently attached heparan sulfate glycosaminoglycan (GAG) chains, allows it to interact with a wide array of extracellular molecules, including enzymes and their inhibitors. wikipedia.orgnih.gov These interactions are crucial for regulating enzymatic cascades that control tissue remodeling, cell migration, and growth factor signaling. This compound's ability to act as a co-receptor or a docking platform localizes and concentrates enzymes at the cell surface, thereby influencing their activation and proteolytic efficacy.
Regulation of Matrix Metalloproteinases (MMPs)
This compound exhibits a complex and often paradoxical regulatory relationship with Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components. mdpi.commdpi.com This regulation can be either inhibitory or activating, depending on the specific MMP and the cellular context. The heparan sulfate chains and the core protein of this compound are both involved in these regulatory interactions.
One of the key interactions involves Matrix Metalloproteinase-2 (MMP-2) . Research has demonstrated an inverse correlation between the expression level of this compound and the metastatic potential of Lewis lung carcinoma cells. nih.gov This effect is directly linked to the regulation of MMP-2. Specifically, this compound acts as a suppressor of pro-MMP-2 activation. nih.gov This suppression is mediated by the heparan sulfate side chains, as their enzymatic removal leads to increased MMP-2 activation. nih.gov The strong binding affinity between the heparan sulfate chains and MMP-2 is thought to sequester the enzyme, preventing its activation. nih.gov
Conversely, this compound can promote the activity of Matrix Metalloproteinase-7 (MMP-7) , particularly in the context of colon cancer. nih.gov In human colon adenocarcinoma cells, elevated expression of this compound enhances the expression, secretion, and activation of MMP-7. nih.gov this compound functions as a cell surface docking receptor for the inactive precursor, pro-MMP-7. nih.gov This interaction, mediated by the N-terminal region of the this compound extracellular domain, facilitates the processing of pro-MMP-7 into its active form, thereby potentiating its enzymatic activity and promoting tumorigenesis. nih.govresearchgate.net Synthetic peptides derived from the this compound sequence can inhibit this interaction, highlighting the specificity of this regulatory mechanism. mdpi.com
The shedding of the this compound ectodomain, a process mediated by various proteases including MMPs, further adds to the regulatory complexity. nih.govnih.gov This cleavage releases the soluble ectodomain, which can then act as a competitive inhibitor or a paracrine effector, influencing MMP activity away from the cell surface. nih.gov
| Enzyme | Cell/Tissue Type | This compound's Effect | Mechanism of Action |
| MMP-2 | Lewis Lung Carcinoma | Inhibition of Activation | The heparan sulfate chains of this compound bind to pro-MMP-2, sequestering it and preventing its activation. nih.gov |
| MMP-7 | Human Colon Adenocarcinoma | Potentiation of Activity | This compound's core protein acts as a cell surface docking receptor for pro-MMP-7, enhancing its expression and facilitating its proteolytic activation. nih.gov |
Influence on Other Proteases and Enzyme Inhibitors
Beyond its specific interactions with MMPs, this compound also modulates the activity of other proteases and is influenced by the presence of enzyme inhibitors. A key enzyme in this context is heparanase , an endo-β-d-glucuronidase that specifically cleaves heparan sulfate chains. mdpi.comnih.gov
Heparanase activity directly impacts this compound's function. By trimming the heparan sulfate chains, heparanase can alter the binding capacity of this compound for its various ligands, including enzymes. nih.govmdpi.com Cleavage of the GAG chains by heparanase can make the this compound core protein more accessible to other proteases, such as MMPs, potentially promoting its shedding. nih.gov Furthermore, the heparan sulfate fragments generated by heparanase can be more biologically active than the intact chains, further influencing signaling pathways. nih.gov Heparanase can also stimulate the biogenesis of exosomes in a manner that is dependent on syndecans, modulating intercellular communication. nih.gov
This compound's regulatory role is also intertwined with the function of endogenous enzyme inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs) . TIMPs are the primary regulators of MMP activity in tissues. mdpi.commdpi.com For instance, the activation of pro-MMP-2 on the cell surface is a tightly regulated process often involving a trimolecular complex of pro-MMP-2, Membrane-Type 1 MMP (MT1-MMP), and TIMP-2. mdpi.commdpi.com By binding to pro-MMP-2, this compound can interfere with the formation of this activation complex, thus indirectly influencing the balance between MMPs and their inhibitors. nih.gov Similarly, by localizing pro-MMP-7 to the cell surface, this compound may protect it from inhibition or facilitate its activation by other proteases, thereby shifting the local proteolytic balance. nih.gov
| Molecule | Type | Relationship with this compound | Functional Consequence |
| Heparanase | Endo-β-D-glucuronidase | Cleaves heparan sulfate chains from the this compound core protein. nih.govmdpi.com | Modulates this compound's ligand-binding capacity and can expose the core protein to other proteases, influencing shedding. nih.gov |
| TIMPs | Enzyme Inhibitor | This compound's interaction with MMPs can indirectly affect the MMP-TIMP balance. nih.govmdpi.com | By sequestering pro-MMP-2, this compound can prevent its interaction with the TIMP-2/MT1-MMP activation complex. nih.govmdpi.com |
Compound and Protein Table
| Name | Classification |
| This compound (Syndecan-2) | Proteoglycan |
| Glycosaminoglycan (GAG) | Polysaccharide |
| Heparan Sulfate | Glycosaminoglycan |
| Matrix Metalloproteinase (MMP) | Enzyme (Protease) |
| MMP-2 (Gelatinase A) | Enzyme (Protease) |
| MMP-7 (Matrilysin) | Enzyme (Protease) |
| MT1-MMP (MMP-14) | Enzyme (Protease) |
| Heparanase | Enzyme (Glycosidase) |
| Tissue Inhibitor of Metalloproteinases (TIMP) | Enzyme Inhibitor |
| TIMP-2 | Enzyme Inhibitor |
| Zinc | Chemical Element |
Participation of Fibroglycan in Cellular Signaling Pathways
Co-receptor Functions in Receptor Tyrosine Kinase Signaling
Fibroglycan is a key player in the regulation of Receptor Tyrosine Kinase (RTK) signaling, most notably the Fibroblast Growth Factor Receptor (FGFR) pathway. nih.gov As a co-receptor, it is essential for the efficient activation and modulation of downstream signaling cascades initiated by the binding of Fibroblast Growth Factors (FGFs) to their receptors.
Regulation of Fibroblast Growth Factor Receptor (FGFR) Activation
This compound, through its heparan sulfate (B86663) chains, facilitates the binding of FGFs to their high-affinity receptors (FGFRs). This interaction is crucial for the formation of a stable ternary complex consisting of the FGF ligand, the FGFR, and the heparan sulfate chains of this compound. nih.gov This complex formation is a prerequisite for the subsequent activation of the receptor. The specific sulfation patterns of the heparan sulfate chains on this compound can determine the specificity and affinity of FGF binding, thereby providing a mechanism for the fine-tuning of FGFR activation in a context-dependent manner. nih.gov Research has shown that this compound is essential for the biological response to certain FGFs, such as FGF-2, particularly in processes like osteogenic differentiation. nih.gov
Modulation of Receptor Dimerization and Transphosphorylation
The formation of the ternary FGF-FGFR-fibroglycan complex is a critical step that promotes the dimerization of FGFRs. nih.gov Following ligand binding, two receptor molecules are brought into close proximity, a process stabilized by the interaction with this compound. This dimerization is essential for the activation of the intracellular tyrosine kinase domains of the FGFRs. Once dimerized, the kinase domain of one receptor phosphorylates specific tyrosine residues on the adjacent receptor, a process known as transphosphorylation. nih.gov This autophosphorylation event serves as a switch, activating the catalytic function of the receptors and creating docking sites for various downstream signaling proteins. While the general mechanism of HSPG-mediated FGFR dimerization is well-established, the specific modulatory effects of this compound on the efficiency and kinetics of this process are an area of ongoing investigation.
Crosstalk with G-Protein Coupled Receptors and Other Receptors
The signaling landscape of a cell is a complex network of interconnected pathways. While direct evidence detailing the specific crosstalk between this compound and G-Protein Coupled Receptors (GPCRs) is still emerging, the broader concept of interplay between RTKs, like FGFRs, and GPCRs is well-documented. jackwestin.com This crosstalk can occur at multiple levels, including receptor dimerization, second messenger signaling, and the activation of common downstream effectors. Given this compound's role as a modulator of FGFR signaling, it is plausible that it indirectly influences GPCR signaling pathways through its effects on RTK activity.
Integration of External Cues into Intracellular Responses
This compound, by modulating the cellular response to growth factors like FGFs, plays a role in integrating external cues into the intracellular signaling machinery. The cellular microenvironment is rich with a diverse array of signaling molecules that act through different receptor types. The ability of this compound to fine-tune FGFR activation allows cells to mount a context-appropriate response to the complex mixture of signals they encounter. For instance, the expression levels of this compound itself can be regulated by the cellular environment, adding another layer of control to the integration of extracellular signals.
Downstream Signaling Cascades Orchestrated by this compound
The activation of FGFR, facilitated by this compound, triggers a cascade of intracellular signaling events that ultimately dictate cellular responses such as proliferation, differentiation, migration, and survival. This compound's influence extends to the activation of several key downstream pathways.
Activation of MAPK (ERK), PI3K-Akt, and JAK-STAT Pathways
The transphosphorylation of FGFRs creates docking sites for adaptor proteins that link the receptor to downstream signaling cascades. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a central signaling route activated by FGFR. nih.gov Adaptor proteins like FRS2 (Fibroblast growth factor Receptor Substrate 2) are recruited to the activated receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade.
Similarly, the Phosphoinositide 3-Kinase (PI3K)-Akt pathway is another critical downstream effector of FGFR signaling. nih.gov The recruitment of PI3K to the activated receptor complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Research has specifically implicated syndecan-2 (this compound) in the regulation of the PI3K/Akt pathway, demonstrating its role in attenuating radiation-induced pulmonary fibrosis by inhibiting fibroblast activation through this cascade. nih.gov
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway can also be activated by FGFR signaling, although this is often context-dependent. frontiersin.org Upon receptor activation, JAKs can be recruited and activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. The precise modulatory role of this compound in the activation of the JAK-STAT pathway downstream of FGFR is an area that requires further investigation.
| Downstream Signaling Pathway | Key Mediators | Primary Cellular Outcomes | This compound's Implied Role |
| MAPK (ERK) Pathway | Ras, Raf, MEK, ERK | Proliferation, Differentiation, Survival | Facilitates FGFR activation, a prerequisite for pathway initiation. |
| PI3K-Akt Pathway | PI3K, PIP3, Akt, mTOR | Survival, Growth, Proliferation | Directly implicated in regulating this pathway to inhibit fibroblast activation. nih.gov |
| JAK-STAT Pathway | JAKs, STATs | Gene Expression, Immune Response | Indirectly influences by modulating the primary FGFR signal. |
Regulation of Rho GTPases and Cytoskeletal Reorganization
This compound is a key regulator of the Rho family of small GTPases, which are critical molecular switches that control the dynamics of the actin cytoskeleton. This regulation is fundamental to cellular processes such as cell morphology, adhesion, and migration.
In breast carcinoma cells, the level of this compound expression has been shown to influence cell morphology and migratory behavior through the modulation of Rho GTPase activity. Depletion of this compound in these cells leads to increased spreading, the formation of prominent microfilament bundles and focal adhesions, and a reduction in cell migration. This altered phenotype is associated with changes in the activity of RhoA. Specifically, in cells with normal this compound levels, active GTP-bound RhoA is concentrated at the cell edges. However, upon this compound reduction, there is a loss of this localized RhoA activity, which is consistent with an increase in the activity of Rho GTPase-activating proteins (GAPs) that inactivate Rho GTPases.
Furthermore, in osteosarcoma cells, this compound has been demonstrated to interact with the Wnt/RhoA signaling pathway. Overexpression of this compound in these cells leads to a decrease in the levels of membrane-associated and GTP-bound RhoA, which in turn increases the activation of p190RhoGAP, a negative regulator of RhoA. This indicates that this compound can suppress RhoA activity, thereby influencing cytoskeletal organization and cell behavior.
The connection between this compound and the cytoskeleton is also mediated by linker proteins. Ezrin, a member of the ERM (ezrin, radixin, moesin) protein family that connects the actin cytoskeleton to the plasma membrane, has been found to directly associate with the cytoplasmic domain of this compound. This interaction is enhanced by the activation of RhoA, suggesting a feedback loop where RhoA activity strengthens the link between this compound and the actin cytoskeleton.
The role of this compound in cytoskeletal organization is further highlighted in studies using metastatic lung carcinoma cells. Low-metastatic cells, which express higher levels of this compound, are capable of forming robust actin stress fibers when adhering to fibronectin. In contrast, highly metastatic cells with lower this compound expression fail to form these structures. Importantly, overexpressing this compound in these highly metastatic cells restores their ability to form stress fibers, confirming the crucial role of this compound in organizing the actin cytoskeleton.
| Cell Type | Key Finding | Effect on Rho GTPases | Effect on Cytoskeleton | Reference |
|---|---|---|---|---|
| Breast Carcinoma Cells | This compound depletion alters cell morphology and reduces migration. | Decreased GTP-RhoA at cell edges; increased RhoGAP activity. | Increased spreading, microfilament bundles, and focal adhesions. | |
| Osteosarcoma Cells | This compound interacts with the Wnt/RhoA pathway. | Reduced membrane-associated and GTP-bound RhoA; increased p190RhoGAP activation. | Modulation of cytoskeletal dynamics. | |
| COS-1 Cells | This compound's cytoplasmic domain binds to ezrin. | RhoA activation enhances the this compound-ezrin association. | Links this compound to the actin cytoskeleton. | |
| Lewis Lung Carcinoma Cells | This compound expression level correlates with stress fiber formation on fibronectin. | Indirectly influences cytoskeletal organization via adhesion signaling. | High this compound expression promotes actin stress fiber formation. |
Influence on Cell Cycle Progression and Differentiation Programs
This compound exerts significant influence over fundamental cellular decisions, including cell cycle progression and the execution of differentiation programs. Its expression is tightly regulated during development and in adult tissues, and its function is crucial for maintaining cellular homeostasis and directing cell fate.
A notable example of this compound's role in cell cycle control is observed in hematopoietic stem cells (HSCs). This compound is highly expressed on the surface of long-term repopulating HSCs and plays a critical role in maintaining their quiescent state. Mechanistically, this compound regulates the expression of the cyclin-dependent kinase inhibitor Cdkn1c (p57). Loss of this compound leads to a downregulation of Cdkn1c, causing HSCs to exit quiescence and enter the cell cycle. This ultimately results in a loss of their long-term repopulating capacity, highlighting the importance of this compound in preserving the stem cell pool.
In the context of differentiation, this compound is involved in the development of various cell lineages, including osteoblasts and vascular smooth muscle cells. During osteoblast differentiation, the expression of this compound increases. It acts as a co-receptor for key signaling molecules like Fibroblast Growth Factors (FGFs) and Wnt proteins, which are essential for osteogenesis. By modulating these signaling pathways, this compound helps to control the adhesion, proliferation, and differentiation of osteoprogenitor cells.
Similarly, this compound is expressed in the vasculature and is important for the proper development of vascular smooth muscle cells. Deletion of this compound in these cells leads to defects in their coverage of the developing vasculature. In vitro studies have shown that vascular smooth muscle cells lacking this compound exhibit abnormalities in cytoskeletal dynamics and altered expression of genes involved in the Notch signaling pathway, which is crucial for their differentiation.
| Cell/Tissue Type | Process Affected | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Hematopoietic Stem Cells (HSCs) | Cell Cycle Progression (Quiescence) | Regulates the expression of the cyclin-dependent kinase inhibitor Cdkn1c (p57). | Maintains HSC quiescence and long-term repopulating capacity. | |
| Osteoblasts | Differentiation | Acts as a co-receptor for FGFs and Wnt proteins, modulating their signaling pathways. | Controls adhesion, proliferation, and differentiation of osteoprogenitor cells. | |
| Vascular Smooth Muscle Cells | Differentiation and Development | Influences cytoskeletal dynamics and the expression of Notch signaling components. | Ensures proper vascular smooth muscle cell coverage of developing vasculature. |
Nuclear Translocation and Gene Expression Modulation
While this compound is primarily known for its functions at the cell surface, emerging evidence suggests that, like other syndecans, it may also have roles within the cell that extend to the nucleus and the regulation of gene expression. Although the direct nuclear translocation of this compound itself is not as extensively documented as that of syndecan-1, its influence on signaling pathways that culminate in transcriptional changes is well-established.
This compound can indirectly modulate gene expression by acting as a co-receptor for various growth factors and morphogens at the cell surface. For instance, by interacting with Wnt and FGF signaling pathways, this compound can influence the activity of downstream transcription factors. In osteosarcoma cells, this compound modulates Wnt/β-catenin signaling, a pathway that leads to the nuclear translocation of β-catenin and its association with TCF/LEF transcription factors to regulate the expression of target genes. Similarly, by presenting FGFs to their high-affinity receptors, this compound can trigger intracellular signaling cascades, such as the MAPK/ERK pathway, which in turn can lead to the phosphorylation and activation of transcription factors that translocate to the nucleus to control gene expression.
There is some evidence suggesting a potential nuclear localization of this compound in certain cellular contexts. For instance, in osteochondromas, this compound has been detected in the nucleus of tumor cells. However, the precise mechanisms of its potential nuclear import and its direct functions within the nucleus remain to be fully elucidated. It is hypothesized that, similar to syndecan-1, proteolytic cleavage of the ectodomain could release the core protein to be internalized and potentially translocated to the nucleus.
Roles of Fibroglycan in Pathophysiological Contexts
Involvement in Cancer Progression Mechanisms
Fibroglycan has been shown to play a significant role in the complex process of cancer progression, influencing key aspects such as cell migration, invasion, angiogenesis, and epithelial-mesenchymal transition. waocp.orgnih.gov
Syndecan-2 (this compound) is implicated in promoting tumor cell migration and invasion. waocp.orgnih.gov This function is critical for the spread of cancer cells from the primary tumor site to distant locations, a process known as metastasis. Studies indicate that this compound mediates cell-cell and cell-extracellular matrix interactions, which are essential for cell movement. waocp.org The altered expression of syndecan-2 in some carcinomas undergoing epithelial-mesenchymal transition, a process linked to increased migration and invasion, further highlights its potential contribution to these mechanisms. researchgate.net
This compound is involved in the regulation of angiogenesis, the formation of new blood vessels, within the tumor microenvironment. nih.govguidetomalariapharmacology.orgnih.govuni-freiburg.de This process is vital for supplying tumors with nutrients and oxygen, supporting their growth and metastasis. Macrophage-expressed syndecan-2 has been shown to bind to macrophage-derived growth factors such as FGF-2, vascular endothelial growth factor (VEGF), and heparin binding EGF. guidetomalariapharmacology.org By binding and presenting these growth factors, this compound can regulate their availability and activity, thereby influencing the angiogenic process in the tumor microenvironment. guidetomalariapharmacology.org
There is evidence suggesting a mechanistic link between this compound and Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities and contributing to cancer progression and metastasis. uni-freiburg.denih.gov Some carcinomas that are undergoing EMT have been observed to express syndecan-2, a characteristic not typically found in normal parental epithelium. researchgate.net Furthermore, research indicates that syndecan-2 can modulate the YAP pathway, which is involved in EMT in colorectal cancer. cdutcm.edu.cn These findings suggest that this compound may actively participate in the molecular changes associated with EMT.
Participation in Inflammatory Responses
This compound is also involved in inflammatory responses, influencing the activity of immune cells and the modulation of tissue environments during inflammation. researchgate.netnih.gov
Activated human macrophages express syndecan-2 (this compound). guidetomalariapharmacology.orgnih.gov This macrophage-associated this compound plays a role in regulating the action of heparin-binding growth factors, including FGF-2, vascular endothelial growth factor, and heparin binding EGF. guidetomalariapharmacology.org By selectively binding these growth factors, macrophage syndecan-2 can present them to appropriate target cells, implying a key role in the delivery of sequestered growth factors by inflammatory macrophages. guidetomalariapharmacology.org This mechanism highlights this compound's involvement in modulating macrophage activity and their influence on the surrounding tissue through growth factor presentation.
This compound in Fibrotic Processes
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the formation of scar tissue and impaired organ function. Fibroblasts are key effector cells in this process, differentiating into myofibroblasts that synthesize and contract the ECM. bidd.groupfishersci.com Heparan sulfate-containing proteoglycans are known to play a role in fibrotic diseases. bidd.group
Contribution to Connective Scar Tissue Formation
Connective scar tissue formation is a natural wound healing response that can become pathological when the process is uncontrolled, leading to fibrosis. wikipedia.orgnih.gov This involves the excessive deposition of ECM proteins, such as collagen and fibronectin, by activated fibroblasts. fishersci.comnih.gov While syndecan-4 has been shown to be overexpressed in fibroblasts from scarred areas and is essential for their contractile ability in the context of scleroderma, this compound (syndecan-2), as a heparan sulfate (B86663) proteoglycan, is also expressed by activated fibroblasts and possesses binding sites important for the matrix. bidd.groupebi.ac.uk Hepatocytes are known to synthesize this compound and syndecan-1, and the amount of proteoglycans, including this compound, increases rapidly in liver fibrosis. researchgate.net This suggests a potential contribution of this compound to the altered proteoglycan landscape characteristic of fibrotic tissue.
Interaction with Fibroblast Activation and Matrix Deposition
Fibroblast activation, the differentiation of fibroblasts into myofibroblasts, is a critical step in fibrotic processes, leading to increased synthesis and deposition of ECM. bidd.groupfishersci.com This activation can be stimulated by multiple factors, including growth factors like TGF-β. fishersci.comwikipedia.org Myofibroblasts secrete abundant ECM proteins, contributing to tissue fibrosis. fishersci.com While research has highlighted the role of other syndecans, such as syndecan-4, in integrating signals that promote fibroblast contraction and matrix deposition, this compound's expression by activated fibroblasts and its matrix binding capabilities indicate its potential involvement in these processes. bidd.groupebi.ac.uk The increased presence of this compound in fibrotic liver tissue further supports its association with the excessive matrix deposition characteristic of fibrosis. researchgate.net
Other Disease Implications (Mechanistic Research)
Beyond fibrosis, mechanistic research has explored the roles of this compound and the broader syndecan family in other disease contexts, including developmental disorders and infectious diseases.
Roles in Specific Developmental Disorders (e.g., neural development mechanisms)
This compound (syndecan-2) exhibits specific and developmentally regulated expression patterns during embryonic development. In mouse embryos, this compound is found exclusively on mesenchymal cells that are precursors to connective and hard tissues, and its expression is particularly abundant in areas of high morphogenetic activity where cell-cell and cell-matrix interactions are crucial. This includes epithelial-mesenchymal interfaces and mesenchymal condensations that form skeletal structures.
The syndecan family, including this compound, plays important roles in the development and function of synapses and neural networks. Glypicans, another family of HSPGs, and syndecans are central players in synapse development, interacting with key proteins that regulate synapse formation. Dysfunctions of glypicans and heparan sulfate can lead to failures in neuronal network formation and abnormal behaviors associated with neurodevelopmental disorders. While research often focuses on the broader roles of HSPGs and glypicans in neural development, this compound's presence and regulated expression during embryonic development, particularly in mesenchymal tissues associated with the developing nervous system, suggest its potential involvement in the complex cellular interactions underlying neural development. Glypican HS-PGs, for instance, regulate interactions that direct axonal development and neural network formation, and disruptions can result in neurological deficits.
Mechanisms in Infectious Diseases (e.g., microbial adherence, evasion of defense)
Glycosaminoglycans (GAGs), including heparan sulfate chains found on this compound, are known to interact with a wide range of microbial pathogens. These interactions can contribute to pathogenesis by facilitating pathogen attachment, invasion, or evasion of host defense mechanisms. Microorganisms can adhere to host cell surfaces by binding to host receptors, which can include cell surface sugar residues and proteins like fibronectin.
Furthermore, some bacterial pathogens can induce the release of heparan sulfate from the cell surface and utilize these soluble GAGs to counteract host defense mechanisms, such as cationic antimicrobial factors. Pathogens may also subvert heparan sulfate to avoid detection by immune mechanisms. While these mechanisms are described for GAGs and heparan sulfate in general, this compound, as a cell surface heparan sulfate proteoglycan, is a potential point of interaction for microbes. Activated human macrophages have been shown to express syndecan-2 (this compound), and this molecule can bind macrophage-derived growth factors, suggesting a role in the host inflammatory response to infection, which is often intertwined with fibrotic processes.
Advanced Research Methodologies and Experimental Models in Fibroglycan Studies
Molecular Biology Techniques
Understanding fibroglycan at the genetic level is fundamental to deciphering its role in health and disease. Researchers utilize a range of molecular biology techniques to clone, analyze, and manipulate the this compound gene and its expression.
cDNA Cloning and Sequence Analysis
The initial step in molecularly characterizing this compound involves isolating its corresponding complementary DNA (cDNA). This is achieved through cDNA cloning, a process where a cDNA library is created from messenger RNA (mRNA) isolated from cells or tissues expressing the gene. nih.gov This library is then screened to identify the specific clone containing the this compound sequence.
Once isolated, DNA sequence analysis of the cDNA clone reveals the complete open reading frame, which encodes the amino acid sequence of the this compound core protein. This analysis provides critical insights into the protein's primary structure, including the location of its transmembrane and cytoplasmic domains, and potential sites for glycosaminoglycan chain attachment. For instance, characterization of mouse embryo cDNA clones for this compound predicted a high degree of structural similarity between the murine and human proteins. nih.gov
Gene Expression Profiling
Determining where and when the this compound gene is expressed provides clues to its physiological functions. Several techniques are used to profile its gene expression patterns.
Northern Blot: This classic technique is used to determine the size and relative abundance of this compound mRNA in a sample. nih.gov It involves separating RNA molecules by size via gel electrophoresis, transferring them to a solid membrane, and then hybridizing them with a labeled probe specific to the this compound sequence. nih.gov While it provides a direct comparison of message abundance, it is generally less sensitive than other methods and requires high-quality, non-degraded RNA samples for accurate results. Northern blotting has been used to demonstrate increased this compound mRNA expression in the infarct zone of rat hearts following myocardial infarction. nih.gov
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive and specific method for quantifying gene expression. nih.gov It involves converting mRNA into cDNA, which is then amplified in a polymerase chain reaction. The amplification process is monitored in real-time, allowing for the precise quantification of the initial amount of this compound mRNA. This technique has been instrumental in studying the time-dependent changes in this compound expression during pathological processes. nih.gov
RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput method that provides a comprehensive and quantitative view of the entire transcriptome. This technology allows researchers not only to measure this compound gene expression levels but also to identify different isoforms that may arise from alternative splicing. Single-cell RNA-seq further enhances this by enabling the study of transcriptional responses in individual cells, offering insights into cellular heterogeneity in this compound expression.
| Technique | Principle | Key Advantages | Key Limitations | Example Application in this compound Research |
|---|---|---|---|---|
| Northern Blot | RNA separation by size, transfer to a membrane, and hybridization with a specific probe. nih.gov | Provides transcript size; direct relative comparison of mRNA abundance. | Lower sensitivity; requires high-quality RNA; not high-throughput. | Demonstrating increased mRNA expression in the infarct zone after myocardial infarction. nih.gov |
| RT-qPCR | Reverse transcription of RNA to cDNA followed by real-time PCR amplification. nih.gov | High sensitivity and specificity; wide dynamic range for quantification. | Only measures a few genes at a time; requires careful primer design. | Quantifying sequential changes in mRNA expression after acute myocardial infarction. nih.gov |
| RNA-Seq | High-throughput sequencing of cDNA libraries to profile the entire transcriptome. | Comprehensive, quantitative data; discovery of novel transcripts and isoforms; high sensitivity. | Complex data analysis; higher cost per sample. | Identifying cell-type-specific expression patterns during embryonic development. biologists.comresearchgate.net |
Site-Directed Mutagenesis for Structure-Function Analysis
To understand how the structure of this compound relates to its function, researchers employ site-directed mutagenesis. This technique allows for the introduction of specific, targeted mutations (substitutions, insertions, or deletions) into the this compound cDNA. The mutated cDNA is then expressed in host cells, and the functional consequences of the amino acid changes are assessed. This powerful approach can be used to:
Identify critical amino acid residues within the core protein that are essential for its interaction with other molecules, such as growth factors or extracellular matrix components.
Delineate the domains responsible for protein dimerization or localization to specific regions of the cell membrane.
Investigate the role of specific glycosaminoglycan attachment sites in this compound's biological activities.
Protein Biochemistry and Interaction Studies
Investigating this compound at the protein level is crucial for understanding its interactions and downstream signaling effects.
Immunoblotting and Immunoprecipitation
Immunoblotting (Western Blotting): This widely used technique allows for the detection and quantification of the this compound protein. Protein lysates from cells or tissues are separated by size using polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and then probed with an antibody specific to the this compound core protein. This method can reveal the apparent molecular weight of the proteoglycan, which can vary depending on the size of the attached heparan sulfate (B86663) chains.
Immunoprecipitation (IP): Immunoprecipitation is used to isolate this compound and its binding partners from a complex mixture, such as a cell lysate. An antibody specific to this compound is used to capture the protein, which in turn pulls down any interacting molecules. The entire complex is then collected, and the interacting proteins can be identified by subsequent analysis, such as mass spectrometry or immunoblotting. This technique is invaluable for discovering novel this compound-interacting proteins and mapping its interaction network.
Ligand Overlay Assays and Binding Kinetics
Ligand Overlay Assays: A ligand overlay assay is a method used to identify proteins that bind to a specific ligand, which in the context of this compound could be a growth factor, cytokine, or extracellular matrix protein. In one variation of this technique, proteins from a cell lysate are separated by electrophoresis and transferred to a membrane. The membrane is then incubated with a labeled ligand. If the ligand binds to a protein on the membrane (e.g., this compound), its presence can be detected. This assay provides a straightforward way to screen for potential binding partners. nih.govliverpool.ac.ukresearchgate.net
Binding Kinetics: Understanding the dynamics of this compound's interactions with its ligands is essential. Techniques that measure binding kinetics provide quantitative data on the rates of association (k-on) and dissociation (k-off) of a molecular interaction, from which the binding affinity (dissociation constant, KD) can be calculated. A low KD value indicates a high binding affinity. Methods like Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful, label-free technologies used for this purpose. frontiersin.org In these assays, one molecule (e.g., this compound) is immobilized on a sensor surface, and the binding of its partner molecule is detected in real-time. These studies are critical for quantifying the strength of interactions, such as this compound binding to fibroblast growth factors, and understanding how these interactions modulate cellular signaling. frontiersin.orgnih.gov
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Association Rate Constant | k-on (or ka) | The rate at which the ligand binds to its receptor. | Indicates the speed of complex formation. |
| Dissociation Rate Constant | k-off (or kd) | The rate at which the ligand-receptor complex dissociates. | Indicates the stability of the complex over time. |
| Dissociation Constant | KD | The ratio of k-off to k-on (k-off/k-on). It is the ligand concentration at which 50% of the receptors are occupied at equilibrium. | A measure of binding affinity; a lower KD signifies a stronger binding interaction. |
Mass Spectrometry-Based Proteoglycanome Mapping and PTM Analysis
Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of proteoglycans, a field often referred to as proteoglycanomics. This powerful technology allows for the detailed characterization of the this compound core protein and its associated glycosaminoglycan (GAG) chains.
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of this approach. It enables the identification and sequencing of peptides from the this compound core protein, which is essential for confirming its identity and characterizing any variations. researchgate.net Furthermore, MS-based strategies are pivotal for mapping post-translational modifications (PTMs), which are critical for the function of many proteins, including this compound. PTMs can alter a protein's structure, stability, and interaction with other molecules. nih.govresearchgate.net
The analysis of PTMs by mass spectrometry can be challenging due to several factors, including the mass shift they induce, their abundance, their stability during analysis, and their effect on peptide ionization. nih.gov Specialized enrichment techniques are often required to isolate modified peptides before MS analysis. nih.gov Various fragmentation methods, such as collision-induced dissociation, are employed to generate informative spectra for confident identification and localization of PTMs. nih.govyoutube.com
Cell Biology Approaches
Cell-based assays are fundamental to understanding the function of this compound in a controlled biological context. These approaches allow researchers to investigate its role in cellular processes such as adhesion, migration, and proliferation.
The use of various cell culture models is essential for studying this compound. Transfectant cells, which are cells that have been genetically modified to express or not express a particular gene, are invaluable for dissecting the specific functions of this compound. nih.gov For instance, by comparing the behavior of cells with and without this compound, researchers can deduce its role in different cellular activities.
Primary cell lines, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. nih.govatcc.org Fibroblasts, a type of cell found in connective tissue, are frequently used in this compound research as they play a key role in wound healing and tissue remodeling, processes in which this compound is implicated. atcc.orgatcc.org The use of optimized cell culture media is crucial for maintaining the health and biological integrity of these primary cells in vitro.
Visualizing the location and movement of this compound within cells is critical to understanding its function. Immunofluorescence microscopy is a widely used technique to determine the subcellular localization of this compound. This method involves using fluorescently labeled antibodies that specifically bind to this compound, allowing its distribution to be observed under a microscope.
Live-cell imaging techniques have revolutionized the study of protein trafficking, enabling researchers to observe the dynamic movement of proteins like this compound in real-time. nih.govnih.gov By tagging this compound with a fluorescent protein, its journey through different cellular compartments can be tracked, providing insights into its synthesis, transport, and degradation. nih.govstanford.edu
A variety of in vitro assays are employed to quantify the impact of this compound on key cellular behaviors.
Adhesion Assays: These assays measure the ability of cells to attach to the extracellular matrix (ECM), a process in which this compound is known to be involved. cellbiolabs.comnih.gov Quantitative methods are available to evaluate cell adhesion to plates precoated with ECM proteins like fibronectin. cellbiolabs.comnih.gov
Migration Assays: Cell migration is a fundamental process in development, wound healing, and disease. The Boyden chamber assay is a common method used to study cell migration, including chemotaxis (movement in response to a chemical gradient) and haptotaxis (movement along a gradient of immobilized ECM proteins). sigmaaldrich.commerckmillipore.cominnoprot.com The "scratch" or wound-healing assay is another widely used technique to observe and quantify cell migration over time. nih.govnih.gov
Proliferation Assays: These assays are used to determine the rate of cell growth and division. nuvisan.com Various methods are available, including those that measure metabolic activity (like the alamarBlue assay) or the incorporation of labeled nucleotides into newly synthesized DNA (like the BrdU assay). bio-rad-antibodies.com
In Vivo Experimental Models
To understand the physiological and pathological roles of this compound in a whole organism, in vivo experimental models are essential.
Genetically modified animals, particularly mice, have been instrumental in advancing our understanding of this compound's function. wikipedia.org
Knockout Mice: In these models, the gene encoding this compound is inactivated or "knocked out." nih.gov By observing the phenotype of these mice, researchers can infer the function of the missing protein. For example, macrophage-specific knockout of certain proteins has been used to study inflammation and metabolic dysfunction. frontiersin.org
Transgenic Models: Transgenic animals are created by introducing a foreign gene or a modified version of an existing gene into their genome. mdpi.comuqam.ca This allows for the study of the effects of overexpressing this compound or expressing a mutated form of the protein. The development of CRISPR/Cas9 gene-editing technology has significantly streamlined the creation of these models. mdpi.comnih.gov Studies in transgenic mice have been crucial in elucidating the role of this compound during embryonic development. nih.govresearchgate.net
Embryonic Development Models (e.g., Mouse Embryo Studies)
Mouse embryo models have been instrumental in elucidating the spatiotemporal expression and potential functions of this compound (syndecan-2) during embryonic development. These studies reveal a highly regulated pattern of expression, suggesting a crucial role for this proteoglycan in tissue morphogenesis and differentiation. nih.govbiologists.com
Expression Pattern and Localization:
Research utilizing monoclonal antibodies and in situ hybridization in mouse embryos has demonstrated that this compound expression is almost exclusively confined to mesenchymal cells, which are the precursors to connective and hard tissues. nih.govbiologists.com Its expression is notably absent in epithelial and muscle cells. nih.govbiologists.com The levels of this compound are dynamic throughout gestation; expression is weak in the early embryo, reaches its peak during the most active phases of morphogenesis and cell lineage differentiation, and continues to be present in the perichondrium, periosteum, and other connective tissues in later stages. nih.govbiologists.com
This compound is particularly abundant in anatomical sites undergoing significant morphogenetic activity, where there are intense interactions between cells and the extracellular matrix. nih.govbiologists.com This includes epithelial-mesenchymal interfaces and the condensations of mesenchymal cells that precede the formation of cartilage (prechondrogenic) and bone (preosteogenic). nih.govbiologists.com For instance, in the developing jaw, this compound is concentrated at the interface with the ectoderm and surrounding developing structures like tooth buds and vibrissae. researchgate.net
Studies on 13-day-old mouse embryos have provided a comparative view of this compound and syndecan-1 expression in various developing organs. In the lungs, pancreas, kidney, and stomach, this compound is consistently found decorating mesenchymal cells and at the basement membrane interface, whereas syndecan-1 is localized to the epithelial cell surfaces. biologists.comresearchgate.net This distinct localization suggests that while both are members of the syndecan family, they likely have different functions during organ development. nih.gov
Mice with a homozygous null allele for the syndecan-2 gene exhibit reduced angiogenesis as well as decreased proliferation and migration of endothelial cells induced by Vascular Endothelial Growth Factor A165 (VEGFA165). jax.org Furthermore, global and endothelial-specific deletion of the syndecan-2 gene in mice leads to significant defects in angiogenesis and arteriogenesis, along with impaired VEGFA165 signaling. nih.gov
| Developmental Stage | Tissue/Organ | This compound (Syndecan-2) Localization | Key Research Finding |
| Early Embryo | General | Weak expression | Expression levels are low in the initial stages of development. nih.govbiologists.com |
| Morphogenesis Phase | Mesenchymal Condensations | Abundant expression | High levels are present in areas of active tissue shaping and cell-cell/cell-matrix interactions. nih.govbiologists.com |
| 13-day Embryo | Lungs, Pancreas, Kidney, Stomach | Mesenchymal cells and basement membrane interface | Shows a distinct expression pattern compared to syndecan-1, which is found in epithelia. biologists.comresearchgate.net |
| Developing Jaw | Mesenchyme-Ectoderm Interface, Dental Sac | Strong staining | Concentrated in areas of significant morphogenetic activity. researchgate.net |
Disease-Specific Animal Models (e.g., Myocardial Infarction Models, Tumor Models)
Animal models of specific diseases have provided critical insights into the role of this compound in pathological processes, particularly in the context of myocardial infarction and cancer.
Myocardial Infarction Models:
Studies using mouse models of myocardial infarction (MI) have implicated the syndecan family of proteoglycans, including this compound (syndecan-2), in the cardiac remodeling process that follows an ischemic event. physiology.orgnih.gov In a study analyzing gene expression in the non-infarcted left ventricular tissue of mice one week after MI, Northern blotting revealed a significant upregulation of syndecan-1, -2, -3, and -4. physiology.orgnih.gov This suggests that these proteoglycans are involved in the molecular and cellular changes, such as myocyte hypertrophy and collagen deposition, that occur during post-MI remodeling. physiology.org The upregulation of the entire syndecan family points towards their potential role in linking the cytoskeleton to the extracellular matrix and acting as co-receptors for growth factors like FGF, which are crucial for the heart's response to injury. physiology.orgnih.gov While syndecan-4 has been more extensively studied in cardiac repair, the observed increase in this compound expression indicates its participation in these complex healing and remodeling processes. ahajournals.orgnih.gov
| Animal Model | Condition | Key Finding Regarding this compound (Syndecan-2) | Implication |
| Mouse | Myocardial Infarction (MI) | Significant upregulation of syndecan-2 mRNA in non-infarcted left ventricular tissue 1 week post-MI. physiology.orgnih.gov | Suggests a role in the cardiac remodeling process following ischemic injury. physiology.org |
Tumor Models:
The involvement of this compound in cancer has been investigated using various murine tumor models, which have highlighted its role in tumor progression, cell migration, and angiogenesis.
In mouse melanoma models (B16 and B16F10 cells), this compound expression has been shown to regulate cell migration. researchgate.net Furthermore, in a metastatic assay, B16F10 melanoma cells transfected with syndecan-2 siRNA showed altered metastatic potential. researchgate.net Elevated expression of this compound has been correlated with increased invasiveness in several cancer types, including melanoma and colon cancer. researchgate.net
In the context of colon cancer, research using xenograft mouse models has demonstrated that this compound plays a significant role in tumor progression. For instance, a synthetic peptide derived from syndecan-2 was found to inhibit the interaction between syndecan-2 and matrix metalloproteinase-7 (MMP-7), leading to a reduction in primary tumor growth and lung metastasis of CT26 mouse colon cancer cells. mdpi.com This suggests that the interaction between this compound and MMP-7 is a key mechanism in promoting colon cancer activities. mdpi.com
This compound's role in tumor angiogenesis has also been a subject of investigation. Mice with a null allele for syndecan-2 exhibit reduced angiogenesis. jax.org This is consistent with findings that syndecan-2 deletion in mice results in marked angiogenic defects due to impaired VEGFA165 signaling. nih.gov
| Animal Model | Cancer Type | Key Finding Regarding this compound (Syndecan-2) | Implication |
| Mouse (B16/B16F10 cells) | Melanoma | Regulates melanoma cell migration. researchgate.net | Plays a role in the metastatic potential of melanoma cells. |
| Xenograft Mouse Model (CT26 cells) | Colon Cancer | Inhibition of the SDC2-MMP-7 interaction reduces primary tumor growth and lung metastasis. mdpi.com | The interaction between this compound and MMP-7 is a potential therapeutic target in colon cancer. |
| Syndecan-2 Knockout Mouse | General | Exhibit reduced angiogenesis and impaired VEGFA165 signaling. jax.orgnih.gov | This compound is a key regulator of tumor angiogenesis. |
Emerging Concepts and Future Research Directions
Elucidating the Fine Structure-Function Relationships of Heparan Sulfate (B86663) Chains
A critical area of future research lies in deciphering the precise relationship between the structure of the heparan sulfate (HS) chains attached to the fibroglycan core protein and their specific biological functions. The vast structural diversity of HS chains, generated by a complex process of sulfation and epimerization, allows them to interact with a wide variety of protein ligands. mdpi.comredalyc.org These "fine structures" are not random but are thought to create specific binding motifs that determine ligand specificity and subsequent cellular responses. nih.govnih.gov
Future investigations will need to focus on:
Sequencing this compound-Specific HS Chains: Developing and applying advanced analytical techniques to determine the exact sequence and sulfation patterns of HS chains specifically on this compound. This will help correlate distinct structural motifs with the binding of specific ligands like growth factors (e.g., FGF-2, VEGF) or matrix proteins. nih.govjci.org
Enzymatic Control of HS Structure: Understanding how the enzymatic machinery responsible for HS biosynthesis and modification (e.g., sulfotransferases, epimerases) is regulated to produce this compound-specific HS structures in different cell types and physiological states. mdpi.comnih.gov
Functional Consequences of HS Editing: Investigating how post-synthetic modification of HS chains by extracellular enzymes like heparanase and sulfatases modulates this compound's function, for instance, by releasing bound growth factors or altering co-receptor activity. nih.gov
Deciphering this "heparan sulfate code" is paramount to understanding how this compound can mediate such a diverse range of biological activities, from angiogenesis to neuronal development. nih.govnih.govrupress.org
Comprehensive Mapping of the this compound Interactome and Signalosomes
This compound does not function in isolation but as part of a complex network of interacting proteins, collectively known as the interactome. Mapping this network is essential for a complete understanding of its signaling capabilities. The cytoplasmic domain of this compound, though short, contains conserved regions that interact with cytosolic adaptor proteins, linking the extracellular environment to intracellular signaling cascades. nih.gov
A key future direction is the comprehensive mapping of the this compound interactome in various cellular contexts. Recent studies have begun to shed light on this, for example, by identifying the cardiac interactome of Syndecan-2. nih.gov Such research has revealed numerous novel binding partners, highlighting the proteoglycan's involvement in diverse cellular processes like cytoskeletal remodeling and protein metabolism. nih.govresearchgate.net A comparison between the cardiac interactomes of Syndecan-2 and the related Syndecan-4 revealed surprisingly few common protein partners, suggesting distinct functional roles despite their structural similarity. nih.gov
Key research goals include:
Systematic Interactome Screening: Employing high-throughput techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify this compound-interacting proteins in a wider range of tissues and disease models. nih.govresearchgate.netresearchgate.net
Characterizing Signalosomes: Investigating how this compound organizes its binding partners into larger, dynamic signaling complexes, or "signalosomes." This includes identifying the key scaffolding proteins, such as syntenin, which binds to the cytoplasmic domain of syndecans and organizes signaling complexes. nih.gov
Dynamic Interactions: Studying how the composition of the this compound interactome changes in response to different stimuli, during development, or in pathological conditions.
Below is a table summarizing some of the known and recently identified interacting partners of this compound (Syndecan-2), highlighting the diversity of its molecular network.
| Interacting Protein | Cellular Function/Process | Reference |
| Ezrin | Links membrane proteins to the actin cytoskeleton. | nih.gov |
| Syntenin | PDZ domain-containing protein involved in organizing signaling complexes and receptor trafficking. | nih.gov |
| CAVIN2 | Involved in the formation and function of caveolae (specialized membrane domains). | nih.gov |
| Junctophilin-2 (JPH2) | Structural protein linking the plasma membrane to the sarcoplasmic reticulum in muscle cells. | nih.gov |
| Adaptor Protein 2 A2 (AP2A2) | Component of the clathrin-associated adaptor protein complex 2, involved in endocytosis. | nih.gov |
| N-ethylmaleimide-sensitive factor (NSF) | ATPase involved in membrane fusion events. | nih.gov |
| Myosin light chain 12A (MYL12A) | Regulatory light chain of myosin II, involved in cytoskeletal contraction. | nih.gov |
| Matrix Metalloproteinase-7 (MMP-7) | Protease that binds to the this compound ectodomain, leading to its activation. | mdpi.com |
This table is not exhaustive and represents a selection of identified interactors.
Understanding Context-Dependent Functional Specificity and Redundancy with Other Proteoglycans
The syndecan family comprises four members in mammals (Syndecan-1 to -4), which share structural similarities but also exhibit distinct expression patterns and biological functions. nih.govbiologists.com A major challenge is to understand the balance between functional redundancy and specificity among these family members, particularly in relation to this compound.
While some functions may be redundant, evidence points towards specific roles for this compound. nih.gov For example, the distinct cardiac interactomes of Syndecan-2 and Syndecan-4 strongly suggest they activate different signaling pathways in the heart. nih.gov The structural division of syndecans, with Syndecan-1 and -3 having more glycosaminoglycan (GAG) attachment sites than Syndecan-2 and -4, may also contribute to functional specificity by allowing for different multivalent interactions. biologists.com
Future research should aim to:
Perform Comparative Functional Genomics: Utilize genetic tools like CRISPR/Cas9 to create single and multiple syndecan knockouts in various cell models to dissect their unique and overlapping functions.
Analyze Cell-Type Specificity: Investigate how the cellular context, including the expression of specific ligands, co-receptors, and intracellular signaling molecules, dictates the specific function of this compound versus other proteoglycans. nih.govmdpi.com
Explore Developmental and Pathological Roles: Compare the roles of different syndecans during embryonic development and in diseases like cancer, where their expression levels are often altered. wikipedia.org The unique expression of this compound on activated macrophages, for instance, implies a key, specific role in inflammation and growth factor delivery. nih.gov
Investigating Mechanosensory Roles and Interactions with the Cytoskeleton
There is growing interest in the role of cell surface proteoglycans as mechanosensors that convert physical forces into biochemical signals, a process known as mechanotransduction. nih.govnih.govmdpi.com Given this compound's transmembrane nature and its established links to the actin cytoskeleton, it is a prime candidate for such a role. wikipedia.orgnih.gov
The connection is often mediated by linker proteins. For instance, ezrin has been shown to directly connect the cytoplasmic domain of this compound to the actin cytoskeleton. nih.gov This physical linkage provides a direct pathway for forces experienced at the cell surface to be transmitted into the cell, potentially leading to changes in cell behavior, such as adhesion, migration, and gene expression. nih.govmdpi.com While the role of Syndecan-4 in mechanotransduction has been more extensively studied, serving as a valuable model, the specific mechanosensory functions of this compound are an emerging area of research. pnas.org
Future studies should focus on:
Direct Force Measurements: Using techniques like atomic force microscopy or optical tweezers to apply controlled forces to this compound and measure the resulting cellular responses.
Identifying Mechanosensitive Complexes: Determining the specific molecular complexes that form around this compound in response to mechanical stress and elucidating how these complexes activate downstream signaling pathways.
Physiological Relevance: Investigating the role of this compound-mediated mechanotransduction in physiological processes where mechanical forces are prominent, such as blood vessel development, heart function, and skeletal biology. nih.govresearchgate.netbiorxiv.org
Development of Novel Research Tools and Methodologies
Advancing our understanding of this compound's complex biology is contingent upon the development and application of innovative research tools and methodologies. nih.gov
Key areas for development include:
High-Affinity Probes: Generating more specific and high-affinity antibodies and other molecular probes (e.g., aptamers, nanobodies) that can distinguish between different syndecans and even recognize specific HS epitopes on this compound. This would improve immunoaffinity purification, flow cytometry, and imaging studies. nih.govresearchgate.net
Advanced Imaging Techniques: Utilizing super-resolution microscopy to visualize the organization of this compound in the plasma membrane, its clustering, and its dynamic interactions with other molecules in real-time.
Mimetic Peptides and Small Molecules: Designing and synthesizing peptides derived from this compound's extracellular or intracellular domains, or small molecules that can specifically block its interactions with certain partners. mdpi.com Such tools are invaluable for probing function and may have therapeutic potential. For example, peptides mimicking the MMP-7 binding site on this compound have shown potential as antitumor agents. mdpi.com
Improved In Vitro and In Vivo Models: Developing more sophisticated 3D cell culture systems and refined animal models that more accurately recapitulate the complex microenvironments in which this compound functions.
By pursuing these emerging concepts and future research directions, the scientific community will undoubtedly uncover new layers of complexity in the biology of this compound, paving the way for a deeper understanding of its crucial roles in health and disease.
Q & A
Q. What are the structural and functional characteristics of fibroglycan (Syndecan-2)?
this compound, also termed Syndecan-2 (SDC2), is a transmembrane heparan sulfate proteoglycan with a core protein of ~45 kDa. Its extracellular domain contains glycosaminoglycan (GAG) attachment sites (e.g., S-G-S-G motifs) critical for binding growth factors and matrix components . The cytoplasmic domain interacts with cytoskeletal elements, facilitating cell-matrix adhesion and signaling . UniProt ID P34741 provides sequence details, including conserved tyrosine residues in the cytoplasmic tail implicated in phosphorylation-mediated signaling .
Q. How is this compound detected in vascular smooth muscle (VSM) cells?
this compound mRNA and protein can be identified using Northern blotting with rat-specific cDNA probes and immunoblotting with polyclonal antibodies raised against recombinant β-galactosidase-fibroglycan fusion proteins . Deglycosylation with TFMS (trifluoromethanesulfonic acid) simplifies immunoblot analysis by removing heparan sulfate chains, revealing the 45 kDa core protein . Immunofluorescence staining in VSM cells shows a punctate cytoplasmic distribution, distinct from focal adhesion markers like vinculin .
Advanced Research Questions
Q. How do this compound expression levels respond to serum stimulation in VSM cells?
Serum stimulation (10% FCS) induces syndecan mRNA upregulation within 2 hours but does not significantly alter this compound mRNA levels in rat aortic VSM cells. This divergence suggests distinct regulatory roles: syndecan may act as a growth factor co-receptor during proliferation, while this compound’s constitutive expression supports structural or steady-state functions . Contradictory observations of minor this compound mRNA increases in some experiments highlight the need for stringent controls (e.g., quiescent cells in 0.4% FCS) and replication across biological replicates .
Q. What experimental strategies resolve contradictions in this compound’s subcellular localization and function?
Co-sedimentation assays with F-actin and cross-linking studies demonstrate this compound’s association with the cytoskeleton, but its absence in focal adhesions requires comparative staining with markers like vinculin . To address functional ambiguities, CRISPR/Cas9 knockout models in VSM cells can clarify roles in matrix assembly versus growth factor signaling. Proteomic profiling of this compound-interacting proteins (e.g., integrins, growth factor receptors) further elucidates its mechanistic contributions .
Q. How are this compound-specific antibodies validated for research applications?
Antibody specificity is confirmed via immunoblotting against deglycosylated core proteins and immunofluorescence in SDC2-knockout cell lines . For example, anti-fibroglycan antibodies should stain a 45 kDa band in wild-type VSM cells but not in SDC2-deficient models. Recombinant protein standards (e.g., β-galactosidase-fibroglycan fusion proteins) serve as positive controls .
Methodological Guidance
Q. What techniques are used to study this compound’s role in extracellular matrix (ECM) interactions?
- Co-sedimentation assays : Assess this compound’s binding to F-actin or ECM components like fibronectin .
- Surface plasmon resonance (SPR) : Quantify affinity between this compound’s heparan sulfate chains and ligands (e.g., FGF-2) .
- TFMS deglycosylation : Remove GAG chains to isolate core protein interactions .
Q. How to analyze this compound’s post-translational modifications?
Heparan sulfate composition is profiled using enzymatic digestion (heparinase I/II/III) followed by mass spectrometry. O-glycosylation sites are identified via β-elimination and LC-MS/MS . Phosphorylation of cytoplasmic tyrosine residues is detected via immunoprecipitation and phospho-specific antibodies .
Data Interpretation and Reproducibility
Q. Why might this compound mRNA levels vary across experimental conditions?
Variability can arise from differences in cell confluency, serum batch effects, or RNA isolation protocols. Standardizing quiescence induction (e.g., 24-hour serum starvation) and using housekeeping genes (e.g., GAPDH) as internal controls improve reproducibility .
Q. How to address discrepancies in this compound’s nuclear localization reports?
Nuclear translocation, observed in some studies, requires validation via subcellular fractionation and confocal microscopy with compartment-specific markers (e.g., lamin B1 for the nucleus). Protease inhibitors prevent artifactual shedding during sample preparation .
Comparative and Translational Research
Q. How does this compound differ from other syndecans in mesenchymal cells?
this compound (Syndecan-2) is mesenchymal-specific, whereas Syndecan-1 is epithelial, Syndecan-3 neural, and Syndecan-4 ubiquitous. Functional distinctions include this compound’s role in osteoblast proliferation versus Syndecan-4’s involvement in focal adhesion formation .
Q. What disease models are relevant for studying this compound dysfunction?
this compound knockout mice exhibit defects in mesenchymal condensation (e.g., impaired chondrogenesis) . In vitro models of atherosclerosis using VSM cells explore this compound’s role in arterial remodeling under shear stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
